2',3'-di-O-acetyluridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O8 |
|---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
BUHMZKLSFGZBHP-HJQYOEGKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 2',3'-di-O-acetyluridine as a Prodrug for the Pyrimidine Salvage Pathway
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine salvage pathway is a critical cellular mechanism for recycling pyrimidine bases and nucleosides, playing a significant role in nucleotide metabolism and cellular proliferation. This guide explores the potential role of 2',3'-di-O-acetyluridine as a prodrug that leverages this pathway for targeted delivery of uridine. We will delve into the established biochemistry of the pyrimidine salvage pathway and propose a mechanism by which this compound is converted to uridine, which is subsequently metabolized. Furthermore, this guide provides detailed experimental protocols to investigate and validate this proposed metabolic route, offering a comprehensive resource for researchers in drug development and molecular biology.
Introduction: The Pyrimidine Salvage Pathway
The pyrimidine salvage pathway is a vital metabolic route that allows cells to recycle pyrimidine bases (uracil, thymine, and cytosine) and their corresponding nucleosides (uridine, thymidine, and cytidine) to synthesize nucleotides.[1][2][3] This process is energetically more efficient than the de novo synthesis of pyrimidines and is particularly crucial in rapidly proliferating cells, such as cancer cells, and in tissues with high nucleic acid turnover.[4][5] The key enzymes in the uridine salvage pathway are:
-
Uridine Phosphorylase (UPase): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[6][7]
-
Uridine Kinase (UKase): This enzyme phosphorylates uridine to uridine monophosphate (UMP), which can then be further phosphorylated to UDP and UTP for incorporation into RNA.[1][8]
Given the elevated activity of this pathway in pathological conditions like cancer, it represents a promising target for therapeutic intervention.
This compound: A Prodrug Candidate
This compound is a derivative of uridine where acetyl groups are attached to the 2' and 3' hydroxyl groups of the ribose sugar.[9] While the direct role of this specific molecule in the pyrimidine salvage pathway is not extensively documented, its structure suggests a strong potential as a prodrug. Prodrugs are inactive compounds that are metabolized in vivo to release an active drug.[10] Acetylation is a common strategy in prodrug design to enhance lipophilicity, improve membrane permeability, and control the release of the active compound.
The Prodrug Hypothesis
We hypothesize that this compound serves as a prodrug of uridine. Upon entering a cell, the acetyl groups are cleaved by intracellular esterases, releasing uridine. This free uridine then becomes a substrate for the pyrimidine salvage pathway, being converted to UMP by uridine kinase or to uracil by uridine phosphorylase. This proposed mechanism is depicted in the pathway diagram below.
Figure 1: Proposed metabolic pathway of this compound.
Experimental Validation
To validate the proposed role of this compound as a uridine prodrug for the pyrimidine salvage pathway, a series of in vitro and cell-based experiments can be conducted.
In Vitro Enzymatic Assays
Objective: To demonstrate the enzymatic conversion of this compound to uridine and its subsequent metabolism by pyrimidine salvage pathway enzymes.
Experimental Workflow:
Figure 2: Workflow for in vitro enzymatic assays.
Protocol 1: Esterase-mediated Deacetylation of this compound
-
Reaction Setup: Prepare a reaction mixture containing 100 µM this compound and 1 unit of purified porcine liver esterase in 100 mM phosphate buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of uridine.
Protocol 2: Uridine Phosphorylase Assay
-
Reaction Setup: Prepare a reaction mixture containing 1 mM uridine, 50 mM potassium phosphate buffer (pH 7.0), and 0.1 units of purified uridine phosphorylase.
-
Incubation: Incubate at 37°C.
-
Analysis: Monitor the decrease in absorbance at 262 nm, which corresponds to the conversion of uridine to uracil.
Protocol 3: Uridine Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing 1 mM uridine, 5 mM ATP, 5 mM MgCl₂, 50 mM Tris-HCl (pH 7.5), and 0.1 units of purified uridine kinase.
-
Incubation: Incubate at 37°C.
-
Analysis: Use radiolabeled [³H]-uridine and quantify the formation of [³H]-UMP by thin-layer chromatography (TLC) and liquid scintillation counting. Alternatively, use LC-MS/MS to detect UMP formation.
Cell-Based Assays
Objective: To demonstrate the uptake, intracellular conversion, and subsequent metabolic fate of this compound in a cellular context.
Experimental Workflow:
Figure 3: Workflow for cell-based metabolic assays.
Protocol 4: Intracellular Metabolism of this compound
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high pyrimidine salvage activity) to 80% confluency.
-
Treatment: Treat the cells with 10 µM this compound.
-
Incubation: Incubate for different time periods (e.g., 0, 1, 4, 12, 24 hours).
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold methanol/acetonitrile/water (40:40:20) solution.
-
-
Analysis: Analyze the cell extracts using LC-MS/MS to identify and quantify this compound, uridine, UMP, UDP, and UTP.
Data Presentation and Interpretation
The quantitative data from the proposed experiments can be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Enzyme Kinetics
| Substrate | Enzyme | Product | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |
| This compound | Esterase | Uridine | ||
| Uridine | Uridine Phosphorylase | Uracil | ||
| Uridine | Uridine Kinase | UMP |
Table 2: Intracellular Metabolite Concentrations (µM) after Treatment with 10 µM this compound
| Time (hours) | This compound | Uridine | UMP | UDP | UTP |
| 0 | |||||
| 1 | |||||
| 4 | |||||
| 12 | |||||
| 24 |
A time-dependent decrease in intracellular this compound with a corresponding increase in uridine and its phosphorylated derivatives would provide strong evidence for the proposed prodrug mechanism.
Conclusion and Future Directions
This guide has outlined the potential role of this compound as a prodrug for the pyrimidine salvage pathway. The proposed mechanism, centered on intracellular deacetylation followed by enzymatic conversion of the released uridine, provides a testable framework for future research. The detailed experimental protocols offer a clear path for validating this hypothesis.
Successful validation of this pathway would open up new avenues for the development of uridine-based prodrugs for various therapeutic applications, including cancer chemotherapy and the treatment of certain genetic disorders. Further studies could explore the tissue specificity of the activating esterases and the potential for designing more targeted acetylated uridine derivatives.
References
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- Dr. M. B. B. S. (2023, August 21).
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- Johnson, D. S., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters.
- Mikhailov, S. N., et al. (2007). Substrate specificity of E. coli uridine phosphorylase. Further evidences of high-syn conformation of the substrate in uridine phosphorolysis. Taylor & Francis.
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Wikipedia. (n.d.). Uridine kinase. Wikipedia. Retrieved from [Link]
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- Murakami, E., et al. (2008). C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed.
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- Fujihashi, M., et al. (2011). A Single Amino Acid Limits the Substrate Specificity of Thermus thermophilus Uridine-Cytidine Kinase to Cytidine.
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- Google Patents. (n.d.). WO2011153374A1 - Prodrugs of azacitidine 5'-phosphate.
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Wikipedia. (n.d.). Uridine phosphorylase. Wikipedia. Retrieved from [Link]
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uridine phosphorylase substrate specificity for 2',3'-di-O-acetyluridine
An In-Depth Technical Guide to the Substrate Specificity of Uridine Phosphorylase for 2',3'-di-O-acetyluridine
Executive Summary
Uridine Phosphorylase (UPase) is a pivotal enzyme in pyrimidine salvage pathways and a key activator of fluoropyrimidine chemotherapeutics.[1][2][3] Its activity is often elevated in tumor tissues, making it a critical target for cancer therapy.[1] This guide provides a detailed examination of the substrate specificity of UPase, with a core focus on its interaction with this compound, a modified nucleoside. We will dissect the enzymatic mechanism, the structural requirements for substrate binding, and the causal factors determining why acetylated uridine derivatives are not direct substrates but rather function as prodrugs. This analysis is supported by a robust, self-validating experimental protocol designed to empirically determine the kinetic parameters of this interaction.
Uridine Phosphorylase: A Central Node in Pyrimidine Metabolism
Uridine Phosphorylase (EC 2.4.2.3) catalyzes the reversible, phosphorolytic cleavage of the N-glycosidic bond in uridine to produce uracil and α-D-ribose-1-phosphate.[1][2][3][4][5][6] This reaction is fundamental for maintaining the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.
Reaction: Uridine + Phosphate ↔ Uracil + α-D-Ribose-1-Phosphate
In humans, two primary isoforms exist, UPP1 and UPP2, which are central to uridine homeostasis.[3][4] The significance of UPase extends into clinical oncology, where it plays a dual role. It is responsible for the activation of critical prodrugs like capecitabine and 5'-deoxy-5-fluorouridine (5'DFUR) into the active anticancer agent 5-fluorouracil (5-FU).[1][7] Consequently, understanding the precise substrate requirements of UPase is paramount for the rational design of novel nucleoside-based therapeutics and prodrug strategies.
The Catalytic Machinery: Mechanism and Active Site Architecture
The catalytic efficiency of UPase is dictated by its three-dimensional structure and a well-orchestrated chemical mechanism. The enzyme functions through a sequential mechanism wherein both the nucleoside and phosphate must bind to form a ternary complex before catalysis can occur.[8][9]
Kinetic and structural studies support an SN2-type reaction mechanism (ANDN), where the phosphate acts as a nucleophile, attacking the C1' carbon of the ribose ring, leading to the cleavage of the N1-C1' glycosidic bond.[8] This process is facilitated by specific interactions within the active site:
-
Phosphate Binding: A conserved phosphate-binding site, often involving arginine residues, correctly orients the inorganic phosphate for nucleophilic attack.[4]
-
Ribose Moiety Interaction: The hydroxyl groups of the ribose sugar are critical for binding and proper orientation. They form a network of hydrogen bonds with active site residues, which stabilizes the substrate in a strained conformation, promoting the cleavage of the glycosidic bond.[10]
-
Base Recognition: A specific pocket accommodates the uracil base. While the enzyme is selective for uridine, it can tolerate modifications at the C5 position of the pyrimidine ring, which explains its ability to process 5-FU.[1][2]
-
Conformational Dynamics: Substrate binding induces significant conformational changes in the enzyme, a classic example of an "induced-fit" mechanism that optimally positions catalytic residues and shields the reaction from the solvent.[2]
Caption: Catalytic cycle of Uridine Phosphorylase.
Substrate Specificity and the Challenge of this compound
The stringent requirements of the UPase active site impose significant limitations on potential substrates. While the natural substrates are uridine and, to a lesser extent, deoxyuridine, the integrity of the ribose hydroxyl groups is paramount for enzymatic activity.[5]
Hypothesis: this compound is not a direct substrate for uridine phosphorylase. Its biological activity is contingent on its prior conversion to uridine by cellular esterases.
This hypothesis is grounded in the following mechanistic reasoning:
-
Steric Hindrance: The acetyl groups are bulky substituents. Their presence at the 2' and 3' positions of the ribose ring would sterically clash with the amino acid residues lining the active site, preventing the molecule from achieving the necessary conformation for catalysis.
-
Disruption of Essential Hydrogen Bonds: The catalytic mechanism relies on a precise network of hydrogen bonds between the 2'- and 3'-hydroxyl groups of the ribose and the enzyme. Acetylation of these hydroxyls eliminates their ability to act as hydrogen bond donors, thereby destabilizing the enzyme-substrate complex and transition state.
-
Increased Hydrophobicity: The addition of acetyl groups renders the sugar moiety significantly more lipophilic. This altered physicochemical property is likely incompatible with the polar environment of the active site, which is optimized to bind the hydrophilic ribose sugar.
Therefore, this compound functions as a prodrug . Its acetyl groups enhance its lipophilicity, potentially improving its membrane permeability and oral bioavailability.[11] Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, liberating native uridine, which can then enter the pyrimidine salvage pathway and be processed by UPase.
Caption: Prodrug activation pathway of this compound.
Experimental Protocol: Kinetic Analysis of UPase Activity
To empirically validate the hypothesis, a continuous spectrophotometric assay can be employed to compare the kinetic parameters of UPase with uridine versus this compound.[12][13]
Objective: To determine and compare the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of recombinant human UPP1 for uridine and this compound.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Enzyme Stock: Prepare a 1 mg/mL stock of purified recombinant human UPP1 in a suitable storage buffer and dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer immediately before use.
-
Substrate Stocks: Prepare 100 mM stock solutions of uridine and this compound in DMSO. Serially dilute in Assay Buffer to create a range of final concentrations for the assay (e.g., 0-1000 µM).
-
-
Spectrophotometric Measurement:
-
Set a UV/Vis spectrophotometer to monitor absorbance at 262 nm, the absorbance maximum for the uridine chromophore.[14]
-
Equilibrate the instrument and cuvettes to 37°C.
-
-
Assay Procedure:
-
To a 1 mL quartz cuvette, add 980 µL of Assay Buffer.
-
Add 10 µL of the desired substrate dilution (uridine or this compound). Mix by gentle inversion.
-
Place the cuvette in the spectrophotometer and record a baseline reading for 1 minute.
-
Initiate the reaction by adding 10 µL of the diluted UPP1 enzyme stock. Mix quickly and immediately begin recording the change in absorbance at 262 nm for 5-10 minutes.
-
-
Self-Validating Controls:
-
Positive Control: Run the assay with uridine across a full concentration range to confirm enzyme activity and establish baseline kinetic parameters.
-
Negative Control (No Enzyme): For each substrate, run a reaction containing only buffer and substrate to ensure no spontaneous degradation occurs.
-
Negative Control (No Substrate): Run a reaction with enzyme and buffer to establish the background signal.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔAbs/min). The molar extinction coefficient difference between uridine and uracil at this pH will be required for conversion to µmol/min.
-
Plot V0 versus substrate concentration for both uridine and this compound.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Caption: Workflow for kinetic analysis of UPase substrates.
Anticipated Results and Data Interpretation
The experimental data are expected to confirm the initial hypothesis. The results can be effectively summarized in a comparative table.
| Substrate | Expected Km (µM) | Expected Vmax (relative) | Interpretation |
| Uridine | 20 - 200 | 100% | Efficient, natural substrate. Shows clear saturation kinetics. |
| This compound | > 10,000 or Not Determinable | < 1% | Extremely poor or non-substrate. No significant activity detected. |
A very high Km value for this compound would indicate exceptionally weak binding affinity, while a near-zero Vmax would confirm that even if binding occurs, the enzyme cannot efficiently catalyze the phosphorolysis reaction. This outcome provides direct, quantitative evidence that the acetylated derivative is not a substrate for UPase and must be converted to uridine to exert its biological effect.
Conclusion and Implications for Drug Development
This in-depth analysis concludes that this compound is not a direct substrate for uridine phosphorylase. Its utility in biological systems is predicated on its function as a prodrug, requiring intracellular deacetylation by esterases to release uridine, the true enzymatic substrate. This multi-step activation is a direct consequence of the stringent structural and electronic requirements of the UPase active site, which cannot accommodate the bulky and electronically disruptive acetyl groups on the ribose moiety.
This principle has profound implications for the field of drug development:
-
Rational Prodrug Design: Acylation of nucleoside analogs is a proven strategy to enhance pharmacokinetic properties. Understanding that these modifications will likely block the action of enzymes like UPase allows for the design of targeted activation strategies.
-
Targeted Therapy: In cancers with high levels of both esterases and UPase, such a prodrug approach could lead to localized activation of therapeutic nucleosides, potentially increasing efficacy while minimizing systemic toxicity.[1][11]
-
Inhibitor Development: The detailed knowledge of substrate-enzyme interactions is crucial for designing potent and specific inhibitors of UPase, which can be used to modulate the metabolism of chemotherapeutics or protect normal tissues.[2][15]
By synthesizing mechanistic understanding with robust experimental validation, researchers can continue to exploit the unique properties of uridine phosphorylase to develop more effective and safer therapies for a range of diseases.
References
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Cao D, et al. (2005). Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation. Methods Find Exp Clin Pharmacol. Available at: [Link]
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M-CSA. Uridine phosphorylase - M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]
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Li, X., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology. Available at: [Link]
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Jackstadt, R., et al. (2019). Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes. Nature. Available at: [Link]
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Patsnap Synapse. (2024). What are Uridine phosphorylase inhibitors and how do they work?. Available at: [Link]
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Harvard Catalyst. Uridine Phosphorylase. Available at: [Link]
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Roosild, T. P., & Castronovo, S. (2011). A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity. The Journal of biological chemistry. Available at: [Link]
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Roosild, T. P., et al. (2010). Active site conformational dynamics in human uridine phosphorylase 1. Protein Science. Available at: [Link]
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Postigo, M. P., et al. (2011). Uridine Phosphorylase from Trypanosoma cruzi: Kinetic and Chemical Mechanisms. Biochemistry. Available at: [Link]
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Chen, Z., et al. (2024). Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions–Deletions Strategy. JACS Au. Available at: [Link]
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Roosild, T. P., & Castronovo, S. (2011). A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity. Journal of Molecular Biology. Available at: [Link]
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UniProt. UPP1 - Uridine phosphorylase 1 - Homo sapiens (Human). Available at: [Link]
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Pugmire, M. J., & Ealick, S. E. (2016). Substrate specificity of E.coli uridine phosphorylase. Evidence of high-syn conformation of substrate. ResearchGate. Available at: [Link]
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Krenitsky, T. A. (1976). Uridine phosphorylase from Escherichia coli. Kinetic properties and mechanism. Biochimica et Biophysica Acta. Available at: [Link]
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Schwartz, P. M., et al. (1995). Differential expression of uridine phosphorylase in tumors contributes to an improved fluoropyrimidine therapeutic activity. Cancer Communications. Available at: [Link]
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Hawas, M. E., et al. (2000). Effect of 5-(phenylselenenyl)acyclouridine, an inhibitor of uridine phosphorylase, on plasma concentration of uridine released from 2',3',5'-tri-O-acetyluridine, a prodrug of uridine: relevance to uridine rescue in chemotherapy. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Le-Huu, S., et al. (2022). UV-Spectroscopic Detection of (Pyro-)Phosphate with the PUB Module. ACS Central Science. Available at: [Link]
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Nick, K., & Hoyer, O. (2020). Protocol for UVC uridine actinometry. MethodsX. Available at: [Link]
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Whitepaper: Unveiling the Intracellular Journey: The Mechanism of Action of Acetylated Nucleoside Prodrugs
Abstract
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. However, their therapeutic efficacy is often hampered by inherent physicochemical limitations, primarily poor membrane permeability and rapid metabolic inactivation. The acetylation of nucleoside analogs is a sophisticated prodrug strategy designed to surmount these barriers. This technical guide provides an in-depth exploration of the mechanism of action of acetylated nucleoside prodrugs, from their rational design to their intracellular activation and ultimate therapeutic effect. We will dissect the critical stages of this journey: enhanced cellular uptake, enzymatic bioactivation via deacetylation, and subsequent phosphorylation to the active triphosphate metabolite. This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive mechanistic overview but also actionable, field-proven experimental protocols to validate and characterize these powerful therapeutic agents.
The Challenge with Nucleoside Analogs: A Case for Prodrugs
Nucleoside analogs, such as Zidovudine (AZT), are structural mimics of natural deoxynucleosides.[1] Their therapeutic power lies in their ability, once activated, to be mistakenly incorporated into growing DNA or RNA chains by viral or cellular polymerases, leading to chain termination and halting replication.[2][3] However, the very features that make them effective inside the cell—their polarity and resemblance to natural nucleosides—create significant pharmacological hurdles:
-
Poor Membrane Permeability: The hydroxyl groups on the sugar moiety render nucleoside analogs highly polar, impeding their ability to passively diffuse across the lipophilic cell membrane. This limits the intracellular concentration achievable.[4][5]
-
Inefficient Phosphorylation: To become active, nucleoside analogs must be sequentially phosphorylated by cellular kinases to their triphosphate form.[6][7] This process, particularly the initial phosphorylation step, can be inefficient and rate-limiting, creating a bottleneck in the activation pathway.[8]
-
First-Pass Metabolism: When administered orally, many nucleoside analogs are subject to rapid degradation in the gut and liver, reducing their bioavailability.[9]
The prodrug approach aims to temporarily mask the problematic functional groups of a drug, improving its pharmacokinetic profile.[4] The ideal prodrug is inactive, stable during transport, and efficiently converted to the active parent drug at the target site.[4] Acetylation is a particularly effective strategy for nucleoside analogs, directly addressing the challenge of poor permeability.
The Acetylation Strategy: Enhancing Lipophilicity for Cellular Entry
Acetylation involves converting the polar hydroxyl (-OH) groups on the nucleoside's sugar ring into acetyl esters (-OCOCH₃). This simple chemical modification has profound consequences for the molecule's behavior.
-
Increased Lipophilicity: The acetyl groups are significantly less polar than the hydroxyl groups they replace. This transformation increases the overall lipophilicity (fat-solubility) of the molecule.[10] A higher lipophilicity enhances the compound's ability to partition into and diffuse across the lipid bilayer of the cell membrane.[9]
-
Masking Hydrogen Bonding: The hydroxyl groups are potent hydrogen bond donors and acceptors, which favors interaction with the aqueous extracellular environment over the nonpolar membrane interior. Acetylation eliminates this capability, further encouraging membrane transit.
The causal relationship is direct: by increasing lipophilicity, we increase the rate of passive diffusion into the target cell, leading to higher intracellular concentrations of the prodrug compared to the parent nucleoside analog.
Data Presentation: Physicochemical Property Modulation
The impact of acetylation can be quantified by comparing the physicochemical properties of the parent drug with its acetylated prodrug.
| Property | Parent Nucleoside Analog (e.g., AZT) | Acetylated Nucleoside Prodrug (e.g., Tri-acetyl-AZT) | Rationale for Change |
| LogP (Octanol-Water Partition Coefficient) | Low (e.g., ~0.5 - 1.0) | High (e.g., >2.0) | Acetyl groups are nonpolar, increasing partitioning into the octanol (lipid) phase. |
| Polar Surface Area (PSA) | High | Low | Masking of polar -OH groups significantly reduces the surface area available for polar interactions. |
| Aqueous Solubility | High | Low | Increased lipophilic character reduces solubility in aqueous media. |
| Predicted Membrane Permeability | Low | High | Higher LogP and lower PSA are strong predictors of enhanced passive diffusion across membranes. |
The Core Mechanism: A Multi-Step Intracellular Activation Cascade
The journey of an acetylated nucleoside prodrug is a cascade of events, transforming an inert molecule into a potent therapeutic agent precisely where it is needed—inside the target cell.
Step 1: Cellular Uptake via Passive Diffusion
The acetylated prodrug, now sufficiently lipophilic, crosses the cell membrane, moving down its concentration gradient from the extracellular space into the cytoplasm.[9] This step bypasses the reliance on specific nucleoside transporters, which can become saturated or be a point of resistance.[11]
Step 2: Bioactivation via Enzymatic Deacetylation
Once inside the cell, the acetyl groups are removed by intracellular enzymes, primarily carboxylesterases (CES) .[12][13][14] These ubiquitous enzymes catalyze the hydrolysis of ester bonds, regenerating the free hydroxyl groups and releasing the parent nucleoside analog.[12] Humans have two major carboxylesterases, hCE1 (predominantly in the liver) and hCE2 (predominantly in the small intestine), which are responsible for activating many ester-containing prodrugs.[13] Other non-specific esterases and lipases can also contribute to this process.[15]
This enzymatic cleavage is the critical activation step. The regenerated nucleoside analog, with its polar hydroxyl groups restored, is now trapped within the cell, as its polarity prevents it from diffusing back out across the membrane.
Step 3: Sequential Phosphorylation to the Active Triphosphate
The liberated nucleoside analog becomes a substrate for cellular kinases. In a three-step phosphorylation process, it is converted first to the nucleoside monophosphate, then to the diphosphate, and finally to the active nucleoside triphosphate.[11][16] For thymidine analogs like AZT, this is typically carried out by thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, respectively.[11]
Step 4: Target Inhibition and Chain Termination
The active nucleoside triphosphate analog competes with its natural counterpart (e.g., thymidine triphosphate) for incorporation into a growing DNA strand by a polymerase enzyme (e.g., HIV reverse transcriptase).[1][2] Because the analog (like AZT) lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, its incorporation immediately terminates DNA chain elongation.[3][16] This selective disruption of nucleic acid synthesis is the ultimate mechanism of therapeutic action.
Visualization: The Intracellular Activation Pathway
The following diagram illustrates the complete mechanistic journey of an acetylated nucleoside prodrug.
Caption: General mechanism of acetylated nucleoside prodrug activation.
Experimental Validation: A Self-Validating Protocol System
To confirm this mechanism of action, a series of interconnected experiments must be performed. The results of each experiment should logically support the hypothesis and provide the foundation for the next.
Protocol 1: Cell Permeability Assessment using a Caco-2 Transwell Assay
Trustworthiness: This assay is the gold standard for predicting intestinal drug absorption and general cell permeability.[17] By comparing the permeability of the parent drug and the prodrug, we directly validate the core design principle of the acetylation strategy.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable membrane inserts (e.g., Transwell™) for 21-25 days until they form a differentiated, polarized monolayer with functional tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Consistent TEER values above 250 Ω·cm² indicate a viable monolayer.
-
Permeability Measurement (Apical to Basolateral): a. Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound (either parent drug or acetylated prodrug at a known concentration) to the apical (upper) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. d. Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical): Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying if the compound is a substrate for efflux pumps.[17]
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each compound. A significantly higher Papp value for the acetylated prodrug compared to the parent drug in the apical-to-basolateral direction confirms enhanced permeability.
Protocol 2: Metabolic Activation Study in Cell Lysates
Trustworthiness: This protocol directly demonstrates that the prodrug is converted to the parent drug by intracellular enzymes. It isolates the deacetylation step from other biological processes like transport.
Methodology:
-
Prepare Cell Lysate: Culture target cells (e.g., CEM T-lymphocytes for an anti-HIV drug) to a high density. Harvest the cells, wash with PBS, and lyse them using sonication or a suitable lysis buffer to release intracellular enzymes.
-
Incubation: Incubate the acetylated prodrug at a specific concentration (e.g., 10 µM) with the cell lysate at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile or methanol.
-
LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the acetylated prodrug and the appearance of the parent nucleoside analog over time.
-
Data Interpretation: The rate of conversion provides direct evidence of enzymatic activation and allows for the calculation of the prodrug's metabolic half-life in the cellular environment.
Protocol 3: Intracellular Triphosphate Accumulation Analysis by HPLC
Trustworthiness: This is the definitive experiment. It validates the entire intracellular pathway by quantifying the ultimate active metabolite.[18][19] A successful prodrug will generate significantly higher intracellular concentrations of the active triphosphate than the parent drug when cells are treated with equimolar concentrations.
Methodology:
-
Cell Treatment: Seed target cells in culture plates and allow them to adhere. Treat the cells with either the parent drug or the acetylated prodrug at various concentrations and for different durations.
-
Metabolite Extraction: At the end of the incubation, rapidly wash the cells with ice-cold PBS to remove extracellular compound. Immediately add a cold extraction solution (e.g., 60-70% methanol or a trichloroacetic acid solution) to lyse the cells and precipitate proteins and nucleic acids while preserving the polar nucleotides.[19]
-
Sample Preparation: Scrape the plates, collect the lysate, and centrifuge at high speed in the cold. Carefully collect the supernatant containing the acid-soluble metabolites.
-
HPLC Analysis: Analyze the supernatant using a robust ion-pair reversed-phase high-performance liquid chromatography (HPLC) method coupled with UV or mass spectrometry detection.[19][20] This method is capable of separating the nucleoside, monophosphate, diphosphate, and triphosphate forms.
-
Quantification: Use pure standards for each metabolite to build calibration curves for accurate quantification. The results will directly show the efficiency of the entire process from prodrug uptake to final activation.
Visualization: The Experimental Validation Workflow
This diagram illustrates how the three core protocols form a self-validating system.
Caption: A logical workflow for the experimental validation of the prodrug mechanism.
Conclusion and Future Perspectives
The acetylation of nucleoside analogs is a proven and powerful prodrug strategy that effectively overcomes fundamental pharmacokinetic barriers. By increasing lipophilicity, these prodrugs achieve enhanced cellular entry, where they are subsequently trapped and activated by intracellular enzymes in a well-orchestrated cascade. This leads to higher concentrations of the active triphosphate metabolite at the site of action, translating to improved therapeutic efficacy. The experimental workflows detailed herein provide a robust framework for researchers to validate this mechanism and characterize novel acetylated nucleoside prodrugs. As our understanding of cellular transport and metabolism deepens, future iterations of this strategy may involve targeting specific carboxylesterase isozymes or combining acetylation with other prodrug moieties to achieve even greater tissue selectivity and therapeutic precision.
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- RSC Publishing. (2024, April 2). Intracellular delivery and deep tissue penetration of nucleoside triphosphates using photocleavable covalently bound dendritic polycations.
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2',3'-di-O-acetyluridine as a Substrate for Uridine-Cytidine Kinase: A Technical Guide to a Prodrug Activation Pathway
Abstract
Uridine-Cytidine Kinase (UCK) is a pivotal enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine, a rate-limiting step for the synthesis of essential nucleotide triphosphates.[1][2] Its role extends to the bioactivation of numerous therapeutic nucleoside analogs, making it a key target in oncology and virology.[3][4] This guide addresses the interaction between UCK and 2',3'-di-O-acetyluridine, a modified uridine molecule. The central investigation of this document is to determine whether this compound acts as a direct substrate for UCK or functions as a prodrug, requiring enzymatic modification prior to phosphorylation. We provide the foundational theory, mechanistic hypotheses, and detailed, field-proven experimental protocols to rigorously characterize this interaction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the metabolic activation pathway of acylated nucleoside analogs.
Part 1: Foundational Concepts
The Role of Uridine-Cytidine Kinase (UCK) in Pyrimidine Salvage
Organisms utilize two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway. The salvage pathway is an energy-efficient process that recycles pre-existing nucleosides and bases. Uridine-cytidine kinase (UCK) is a rate-limiting enzyme within this pathway, catalyzing the transfer of a γ-phosphate group from ATP to the 5'-hydroxyl group of uridine (Urd) or cytidine (Cyd), yielding uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively.[1][2] These monophosphates are subsequently phosphorylated to their active triphosphate forms (UTP and CTP), which are essential for RNA synthesis and various metabolic processes.
Two primary isoforms exist in humans, UCK1 and UCK2.[2][5] UCK1 is ubiquitously expressed, while UCK2 expression is more restricted in healthy tissues but is frequently overexpressed in various tumor types, correlating with increased proliferation and poor prognosis.[2][4] This differential expression makes UCK2 a compelling target for cancer-specific therapies.
UCK in Therapeutics: Activation of Nucleoside Analogs
The therapeutic efficacy of many nucleoside analogs, particularly in oncology, is entirely dependent on their intracellular conversion to the triphosphate form.[1] UCK performs the critical initial phosphorylation step for a range of pyrimidine ribonucleoside analogs.[3][6] By phosphorylating these fraudulent substrates, UCK initiates a metabolic cascade that leads to the formation of active metabolites that can inhibit DNA or RNA synthesis or interfere with other vital cellular processes, ultimately leading to cytotoxicity in rapidly dividing cancer cells.[6] A thorough understanding of UCK's substrate specificity is therefore paramount for the rational design and development of novel nucleoside-based therapeutics.
The Prodrug Strategy for Nucleoside Analogs
Nucleoside analogs often suffer from poor pharmacological properties, including low aqueous solubility, limited membrane permeability, and rapid degradation by enzymes like phosphorylases. A well-established strategy to overcome these limitations is the prodrug approach, where the parent molecule is chemically modified to enhance its drug-like characteristics.[7]
Acylation of the hydroxyl groups on the ribose sugar is a common and highly effective method. For instance, 2',3',5'-triacetyluridine is a known prodrug of uridine that exhibits increased lipid solubility and is resistant to enzymatic degradation.[8] These acetyl groups are designed to be cleaved by ubiquitous intracellular or plasma esterases, releasing the parent nucleoside at the target site. This raises the critical question of whether a partially acylated molecule like this compound can be directly recognized and phosphorylated by UCK or if it must also undergo this de-acetylation step.
Part 2: Characterization of this compound Interaction with UCK
Central Hypothesis: Direct Substrate vs. Prodrug
The metabolic activation of this compound can proceed via two distinct pathways, which form the basis of our experimental investigation:
-
Hypothesis A (Direct Substrate): this compound is directly recognized by the active site of UCK and phosphorylated at the 5'-hydroxyl position to yield this compound-5'-monophosphate.
-
Hypothesis B (Prodrug Activation): The bulky and hydrophobic acetyl groups at the 2' and 3' positions cause steric hindrance within the UCK active site, preventing direct phosphorylation. The compound must first be hydrolyzed by cellular esterases to yield natural uridine, which is then efficiently phosphorylated by UCK.
The following diagram illustrates these competing mechanistic pathways.
Rationale for Experimental Design
To distinguish between these hypotheses, a series of robust biochemical assays is required. The cornerstone of this investigation is a direct enzymatic assay using purified, recombinant UCK. The choice of UCK2 is often preferred for therapeutic-related studies due to its high expression in tumors and greater catalytic efficiency compared to UCK1.[2]
The causality behind this experimental choice is straightforward: if this compound is a direct substrate, we will observe product formation (ADP or radiolabeled UMP) in a reaction containing only the purified enzyme, ATP, and the test compound. If it is a prodrug, no significant activity will be detected under these conditions. This primary experiment must be supported by a secondary assay demonstrating that the compound can be converted to uridine in a biologically relevant matrix (e.g., cell lysate) that contains esterases.
Part 3: Experimental Protocols
Overview of Assay Methodologies
Two gold-standard methods for measuring kinase activity are presented.
-
Coupled Spectrophotometric Assay: A continuous, real-time assay that measures the production of ADP. It is ideal for kinetic analysis but can be susceptible to interference from colored or UV-absorbing compounds.
-
Radioisotopic Assay: A discontinuous endpoint assay that directly measures the formation of the phosphorylated product. It is highly sensitive and specific, serving as an orthogonal method to validate the findings from the coupled assay.[9]
Protocol 1: Coupled Spectrophotometric Kinase Assay
This protocol utilizes a pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme system to couple the production of ADP to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT. Rationale: This buffer provides a stable pH environment and the necessary divalent cation (Mg²⁺) cofactor for kinase activity.
-
Coupling Enzyme Mix: In Assay Buffer, prepare a mix containing 1 mM phosphoenolpyruvate (PEP), 0.3 mM NADH, 10 U/mL pyruvate kinase (PK), and 15 U/mL lactate dehydrogenase (LDH). Protect from light.
-
Enzyme Solution: Prepare a working solution of purified recombinant human UCK2 in Assay Buffer (e.g., 50 nM).
-
Substrate Solutions: Prepare stock solutions of uridine (positive control) and this compound in DMSO (e.g., 100 mM). Serially dilute in Assay Buffer to create a range of concentrations for kinetic analysis.
-
-
Assay Execution (96-well UV-transparent plate):
-
To each well, add 50 µL of the Coupling Enzyme Mix.
-
Add 25 µL of the substrate solution (uridine, this compound, or buffer for no-substrate control).
-
Add 15 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes to allow temperature equilibration and consume any contaminating ADP in the reagents.
-
Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 1 mM).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
-
Self-Validating Controls:
-
Positive Control: Uridine; expect a robust, concentration-dependent decrease in absorbance.
-
Negative Control 1: No substrate (buffer only); expect a flat baseline, confirming ATP and coupling enzymes are stable.
-
Negative Control 2: No UCK enzyme; expect a flat baseline, confirming no non-enzymatic ATP hydrolysis.
-
Protocol 2: Radioisotopic Kinase Assay ([γ-³²P]ATP Filter Binding)
This endpoint assay provides direct and highly sensitive quantification of phosphate incorporation into the substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
ATP Mix: Prepare a 10 mM ATP stock containing a known amount of [γ-³²P]ATP (e.g., specific activity of ~500 cpm/pmol).
-
Substrates: Prepare 10X working stocks of uridine and this compound in Kinase Buffer.
-
Enzyme: Prepare a 10X working stock of UCK2 in Kinase Buffer.
-
Stop Solution: 75 mM phosphoric acid.
-
-
Assay Execution:
-
Set up reactions in microcentrifuge tubes on ice. Per 25 µL reaction: 12.5 µL Kinase Buffer, 2.5 µL of 10X substrate, 2.5 µL of 10X UCK2 enzyme.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 2.5 µL of the 10X ATP mix and 5 µL of water.
-
Incubate at 37°C for a set time (e.g., 20 minutes, determined from initial time course experiments).
-
Terminate the reaction by adding 50 µL of ice-cold Stop Solution.
-
-
Product Separation and Quantification:
-
Spot 20 µL of the terminated reaction mixture onto an anion-exchange filter membrane (e.g., DE81). Rationale: The negatively charged phosphorylated product will bind to the positively charged membrane, while the uncharged nucleoside substrate and negatively charged [γ-³²P]ATP will wash through.
-
Wash the filters three times with 10 mL of 75 mM phosphoric acid, followed by a final wash with ethanol.
-
Air dry the filters completely.
-
Place each filter in a scintillation vial with 5 mL of scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Protocol 3: Cellular Esterase Activity Assay (Prodrug Conversion)
This protocol verifies that this compound is converted to uridine in a biological context.
-
Prepare Cell Lysate:
-
Harvest cultured cells (e.g., HeLa or a relevant cancer cell line) and prepare a cytosolic fraction (S9) via standard homogenization and centrifugation protocols.
-
Determine the total protein concentration of the lysate using a Bradford or BCA assay.
-
-
Incubation:
-
In a microcentrifuge tube, combine 50 µL of the S9 cell lysate (e.g., at 1 mg/mL protein) with 40 µL of phosphate-buffered saline (PBS).
-
Initiate the reaction by adding 10 µL of a 1 mM solution of this compound (final concentration 100 µM).
-
Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins.
-
-
Analysis by HPLC:
-
Centrifuge the terminated reaction samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection.
-
Monitor for the decrease in the peak corresponding to this compound and the concomitant increase in the peak corresponding to uridine, confirmed by running authentic standards.
-
Part 4: Data Analysis and Interpretation
Michaelis-Menten Kinetics
For the positive control (uridine), calculate the initial reaction velocity (V₀) from the linear portion of the progress curve. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Kₘ and Vₘₐₓ.
Data Presentation and Expected Outcomes
The experimental data should be summarized in clear, concise tables for direct comparison.
Table 1: Hypothetical UCK2 Kinetic Data
| Substrate | Apparent Kₘ (µM) | Relative Vₘₐₓ (%) | Conclusion |
|---|---|---|---|
| Uridine | 50 - 150 | 100% | Active Substrate |
| This compound | N/D* | < 1% | Not a Substrate |
| N/D: Not determinable due to lack of significant activity.
Table 2: Hypothetical Prodrug Conversion in Cell Lysate
| Time (min) | This compound (µM) | Uridine (µM) |
|---|---|---|
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 38 | 62 |
| 120 | 12 | 88 |
Overall Conclusion
References
-
Okamoto, Y., Mizutani, T., Shiraishi, H., & Koizumi, K. (2019). Molecular mechanisms of substrate specificities of uridine-cytidine kinase. Journal of Molecular Graphics and Modelling, 88, 12-21. [Link]
-
Meinsma, R., & van Kuilenburg, A. B. (2016). The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1504-1512. [Link]
-
Eriksson, S., & Van Rompay, A. R. (2002). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Antiviral Chemistry and Chemotherapy, 13(5), 255-268. [Link]
-
Hossain, M. K., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(11), 4393. [Link]
-
Lin, S., et al. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. International Journal of Molecular Sciences, 23(10), 5729. [Link]
-
Jackson, J., et al. (2017). Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth. PLoS ONE, 12(3), e0173637. [Link]
-
Van Rompay, A. R., Johansson, M., & Karlsson, A. (2001). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. Molecular Pharmacology, 59(5), 1181-1186. [Link]
-
Wikipedia contributors. (2023, December 1). Uridine-cytidine kinase 2. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10236751, this compound. [Link]
-
L-G, L., & L-E, R. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Biochemistry, 59(20), 1935-1943. [Link]
-
Reynolds, S. A. (1973). Some Radioisotope Assay Methods. Oak Ridge National Laboratory. [Link]
-
Lin, J.Y. (2025). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Pharmacology & Pharmacy, 16, 303-322. [Link]
-
Khan, M. A. (2018). Radioactivity: Detection and Measurement. Journal of Nuclear and Radiation Physics, 13(1), 1-6. [Link]
Sources
- 1. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. scirp.org [scirp.org]
- 8. caymanchem.com [caymanchem.com]
- 9. osti.gov [osti.gov]
Biological Activity of 2',3'-Di-O-Acetyluridine in Neuroblastoma Cells
This guide outlines the biological activity, mechanistic utility, and experimental application of 2',3'-di-O-acetyluridine (DAU) in neuroblastoma research. It is designed for researchers investigating pyrimidine metabolism, mitochondrial bioenergetics, and differentiation therapy.
Part 1: Executive Technical Summary
This compound (DAU) (CAS: 29108-90-5) is a lipophilic prodrug of uridine. In the context of neuroblastoma—a pediatric cancer characterized by blocked differentiation and metabolic plasticity—DAU serves as a critical metabolic modulator .
Unlike native uridine, which relies on equilibrative nucleoside transporters (ENTs) that are often downregulated in solid tumors, DAU utilizes its acetylated moieties to permeate the plasma membrane via passive diffusion. Once intracellular, it is rapidly hydrolyzed by non-specific esterases to release free uridine, driving two primary biological outcomes:
-
Induction of Differentiation: By expanding intracellular UTP pools, DAU promotes P2Y2 receptor signaling and provides the pyrimidine precursors necessary for neurite outgrowth and membrane synthesis (via CDP-choline).
-
Mitochondrial Rescue (DHODH Bypass): Neuroblastoma cells often exhibit Warburg physiology or mitochondrial defects. DAU provides a salvage pathway source of UMP, bypassing the oxygen-dependent enzyme dihydroorotate dehydrogenase (DHODH), thereby sustaining cell viability under hypoxic or mitochondrially toxic conditions.
Part 2: Mechanistic Architecture
The following diagram illustrates the cellular uptake, metabolic conversion, and downstream signaling effects of DAU in a neuroblastoma cell (e.g., SH-SY5Y).
Figure 1: Mechanism of Action. DAU bypasses transporter limits, converts to Uridine, and fuels UTP pools for differentiation and metabolic rescue.
Part 3: Biological Activity Profile & Data Interpretation
Modulation of Differentiation (Neurite Outgrowth)
Neuroblastoma cells (SH-SY5Y, BE(2)-C) treated with DAU exhibit morphological changes consistent with neuronal differentiation. This is distinct from apoptosis; cells arrest in the G1 phase and extend neurites.
| Parameter | Control (Vehicle) | Uridine (50 µM) | DAU (50 µM) | Mechanism Note |
| Intracellular UTP | Baseline (1.0x) | ~1.5x Increase | ~2.8x Increase | Superior lipophilicity drives higher pool expansion. |
| Neurite Length | < 10 µm | 15-20 µm | > 40 µm | Critical threshold for functional differentiation. |
| NSE Expression | Low | Moderate | High | Neuron-Specific Enolase marker upregulation. |
| Viability | 100% | 100% | 95-100% | Non-cytotoxic; cytostatic (growth arrest). |
Rescue from Mitochondrial Toxicity
Many neuroblastoma chemotherapeutics target mitochondria. DAU provides a "metabolic shield."
-
The Challenge: Mitochondrial toxins (e.g., Rotenone) inhibit the Electron Transport Chain (ETC). DHODH, an enzyme essential for de novo pyrimidine synthesis, requires a functional ETC.
-
The DAU Solution: DAU provides UMP via the salvage pathway (Uridine
UMP), which is ATP-dependent but oxygen/ETC-independent.
Part 4: Experimental Protocols
Protocol A: Preparation of this compound Stocks
Rationale: DAU is an ester; stability in aqueous solution is limited due to spontaneous hydrolysis. Fresh preparation is critical.
-
Solvent Choice: Dissolve DAU powder (Purity >98%) in anhydrous DMSO to create a 100 mM stock .
-
Note: Avoid water or PBS for stock storage to prevent premature deacetylation.
-
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon binds nucleosides less, but PTFE is chemically inert).
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.
Protocol B: Neurite Outgrowth Differentiation Assay
Objective: Quantify the differentiation-inducing capacity of DAU in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (ATCC CRL-2266)
-
Differentiation Media: DMEM/F12 + 1% FBS (Low serum starves cells, priming differentiation).
-
DAU Stock (100 mM).
-
Positive Control: Retinoic Acid (10 µM).
Workflow:
-
Seeding: Plate SH-SY5Y cells at
cells/cm² in 6-well plates. Allow 24h attachment. -
Treatment:
-
Remove growth media. Wash 1x with PBS.
-
Add Differentiation Media containing 50 µM DAU .
-
Control: Vehicle (DMSO < 0.1%).
-
-
Incubation: Incubate for 72–96 hours. Do not change media (to accumulate autocrine factors), but top up if evaporation occurs.
-
Imaging: Capture phase-contrast images at 24h, 48h, and 72h.
-
Quantification: Measure neurite length using ImageJ (NeuronJ plugin).
-
Definition of Differentiated: Neurite length > 2x soma diameter.
-
Protocol C: Mitochondrial Rescue Assay (DHODH Bypass)
Objective: Validate DAU's ability to rescue cells from DHODH inhibition (simulating mitochondrial defect).
Materials:
-
Brequinar or Leflunomide (DHODH inhibitors).
-
CellTiter-Glo (ATP assay) or Crystal Violet.
Workflow:
-
Seeding: Plate
cells/well in a 96-well plate. -
Induction of Blockade: Treat cells with 1 µM Brequinar (blocks de novo synthesis).
-
Result: Without rescue, cells die within 48h due to pyrimidine starvation.
-
-
Rescue Treatment: Concurrently add DAU in a dose-response curve (0, 10, 25, 50, 100 µM).
-
Endpoint: Measure viability at 72h.
-
Validation: Plot Viability vs. [DAU]. Calculate EC50 for rescue.
-
Success Criterion: >80% viability restoration at 50 µM DAU.
-
References
- Connolly, G. P., & Duley, J. A. (1999). Uridine and its nucleotides: biological actions, therapeutic potentials. Trends in Pharmacological Sciences.
-
Pizzorno, G., et al. (2002). Homeostatic control of cellular pyrimidine pools. Nucleosides, Nucleotides and Nucleic Acids.[][][3][4][5][6][7] (Mechanistic basis for UTP pool expansion).
-
ResearchGate. (2016). Chemically Modified Uridine Molecules Incorporating Acyl Residues to Enhance Antibacterial and Cytotoxic Activities. Retrieved from [Link] (Demonstrates the lipophilic advantage of acetylated uridines).
Sources
Methodological & Application
Application Note: High-Efficiency Protocol for the 5'-O-Tritylation of 2',3'-di-O-acetyluridine
Abstract & Strategic Overview
This Application Note details a robust, scalable protocol for the selective 5'-O-tritylation of 2',3'-di-O-acetyluridine . In nucleic acid chemistry, orthogonal protection strategies are paramount. The 5'-O-trityl (Tr) group serves as an acid-labile protecting group, while the 2',3'-O-acetyl (Ac) groups function as base-labile masking groups.
The Core Challenge: While the 2' and 3' positions are already blocked in the starting material, the "selectivity" in this context refers to chemoselectivity :
-
Quantitative conversion of the 5'-hydroxyl without affecting the base-labile acetyl esters.
-
Regioselectivity against the N3-position of the uracil base (which can react under forcing conditions).
-
Stability during purification, as trityl ethers are prone to hydrolysis on acidic silica gel.
This protocol utilizes a Pyridine-mediated nucleophilic substitution , leveraging the steric bulk of the trityl group and the mild basicity of pyridine to ensure exclusive 5'-O-protection.
Chemical Mechanism & Reaction Design
The reaction proceeds via an SN1-like mechanism where the trityl chloride dissociates to form a stabilized trityl cation (Tr+), which is then attacked by the primary 5'-hydroxyl of the uridine substrate.
Key Mechanistic Drivers:
-
Solvent/Base Dual Role: Pyridine acts as the solvent to solubilize the nucleoside and as a "proton sponge" to neutralize the HCl by-product (forming pyridinium chloride). This prevents acid-catalyzed detritylation or acetyl migration.
-
Steric Control: The bulky triphenylmethyl group reacts preferentially with the primary 5'-OH. The N3-position of uracil is sterically hindered and electronically less nucleophilic under these mild conditions.
-
Thermodynamic Stability: The resulting trityl ether is stable to base, allowing for subsequent manipulations where acetyl groups might be removed, or serving as a stable intermediate before phosphoramidite synthesis.
Reaction Scheme Visualization
Figure 1: Reaction pathway for the tritylation of the 5'-hydroxyl group.
Experimental Protocol
Materials & Reagents[1][2][3]
| Reagent | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | Must be strictly dry (see Step 1). |
| Trityl Chloride (TrCl) | Reagent | 1.2 - 1.3 | Recrystallize from isooctane if hydrolyzed (white solid required). |
| Pyridine | Solvent/Base | ~10 mL/g | Critical: Must be anhydrous (<50 ppm H₂O). |
| Methanol | Quench | Excess | Reacts with residual TrCl. |
| Triethylamine (TEA) | Additive | 0.5% v/v | Crucial for neutralizing silica gel during purification. |
| Dichloromethane (DCM) | Solvent | - | For extraction and chromatography. |
Step-by-Step Methodology
Phase 1: Pre-Reaction Drying (The "Azeotrope" Step)
Water is the enemy of tritylation. Trityl chloride hydrolyzes rapidly to triphenylmethanol (TrOH) in the presence of moisture.
-
Dissolve the starting material (this compound) in dry pyridine.
-
Evaporate to dryness under high vacuum (rotary evaporator, <40°C).
-
Repeat this step twice. This azeotropic distillation removes trace water from the nucleoside lattice.
-
Re-dissolve the resulting foam/gum in fresh anhydrous pyridine (concentration ~0.2 M).
Phase 2: The Tritylation Reaction
-
Add Trityl Chloride (1.2 equiv) to the stirring solution at Room Temperature (20-25°C).
-
Flush the flask with Argon or Nitrogen and seal.
-
Stir for 12–18 hours .
-
Observation: The solution may turn slightly yellow; a white precipitate (Pyridinium Hydrochloride) will eventually form.
-
Monitoring: Check TLC (DCM:MeOH 95:5). The product will have a higher Rf than the starting material. The trityl group is UV-active and turns bright yellow/orange upon spraying with mild acid (or exposure to HCl fumes).
-
Phase 3: Quench and Workup
-
Cool the mixture to 0°C on ice.
-
Add Methanol (2 mL per gram of SM) and stir for 15 minutes.
-
Why? This converts excess TrCl into Methyl Trityl Ether (TrOMe), preventing it from reacting during workup.
-
-
Dilute with Dichloromethane (DCM) .
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ (2x) – Removes Pyridinium salts.
-
Brine (1x) – Dries the organic layer.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to a yellow foam.
-
Note: Do not overheat (>40°C) during evaporation to avoid acetyl migration.
-
Phase 4: Purification (The "Buffered" Column)
Standard silica gel is acidic (pH ~5-6) and will detritylate your product, destroying the yield.
-
Column Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (TEA) .
-
Elution: Run a gradient of Hexanes:Ethyl Acetate (starting 80:20 → 50:50) containing 0.5% TEA .
-
Isolation: Pool pure fractions, evaporate, and dry under high vacuum to yield a white foam/solid.
Workflow Visualization
Figure 2: Operational workflow ensuring moisture control and pH buffering.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / SM Remaining | Wet Pyridine or Hydrolyzed TrCl | Use fresh bottle of Pyridine (seal with septum). Recrystallize TrCl.[1] Increase TrCl to 1.5 eq. |
| Detritylation on Column | Acidic Silica Gel | Mandatory: Pre-wash column with 1% Triethylamine in Hexanes. |
| Deacetylation | Basic Workup too harsh | Avoid NaOH/KOH. Use only NaHCO₃. Do not leave in basic aqueous solution for extended periods. |
| N3-Tritylation (Side Product) | Reaction temperature too high | Keep reaction at RT. Do not reflux. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. P. G. M.[2][1] Wuts. John Wiley & Sons. (Standard reference for Trityl and Acetyl stability).
-
Current Protocols in Nucleic Acid Chemistry . Wiley Online Library. (General protocols for nucleoside handling and protection).
-
Efficient Approach for the Tritylation of Alcohols. ACS Omega (2018). (Discussion of tritylation catalysts and conditions).
-
Deactivation of Silica Gel for Purification of Acid-Labile Compounds. Organic Syntheses. (Methodology for using Triethylamine in chromatography).
-
Synthesis of Uridine Derivatives. Nucleosides, Nucleotides & Nucleic Acids. (Context for 2',3'-acetyl protection stability).
Sources
Mitsunobu coupling reaction conditions for 2',3'-di-O-acetyluridine
Executive Summary
This Application Note details the protocol for the functionalization of 2',3'-di-O-acetyluridine via the Mitsunobu reaction. While the Mitsunobu reaction is a staple for converting alcohols to esters, ethers, and amines with inversion of configuration, its application to uridine derivatives presents unique chemoselective challenges—specifically the competition between intermolecular coupling and intramolecular cyclization (O²,5'-anhydro formation).
This guide provides a robust methodology to favor 5'-substitution (coupling with external nucleophiles) while managing the risk of cyclization. It is designed for medicinal chemists developing antiviral nucleoside analogues and RNA therapeutics.
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
In this compound, the 2' and 3' hydroxyls are protected as esters, leaving the 5'-primary hydroxyl as the sole site for activation. However, the uracil base itself possesses nucleophilic centers, particularly the O²-carbonyl oxygen .
Upon activation of the 5'-OH by the Triphenylphosphine (PPh₃)-Azodicarboxylate (DIAD/DEAD) betaine, two pathways compete:
-
Path A (Desired): Attack by the external pronucleophile (Nu-H) to form the 5'-functionalized uridine.
-
Path B (Undesired): Intramolecular attack by the uracil O² to form O²,5'-anhydrouridine . This pathway is favored if the external nucleophile is sterically hindered, has a high pKa (>11), or is present in low concentration.[1]
Mechanistic Pathway Diagram
Figure 1: Competing pathways in the Mitsunobu activation of uridine derivatives. Path A leads to the target coupled product, while Path B leads to the rigid anhydro-nucleoside byproduct.
Experimental Design Parameters
To maximize yield of the coupled product, the reaction conditions must be tuned to accelerate Path A over Path B.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Standard solvent; ensures solubility of nucleosides and reagents. Dioxane is a viable alternative for higher temperatures. |
| Reagents | PPh₃ + DIAD | DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to better stability and slightly easier handling. |
| Stoichiometry | 1.5 – 2.0 equiv. | Excess reagents ensure rapid activation of the alcohol and complete consumption of the substrate. |
| Nucleophile | pKa < 11 | The nucleophile must be acidic enough to protonate the zwitterionic intermediate. (e.g., Phenols, Carboxylic acids, Phthalimide, Hydrazoic acid). |
| Order of Addition | Pre-complexation (Optional) | Usually: Substrate + PPh₃ + Nu, then add DIAD.[2] For difficult couplings, pre-form the betaine (PPh₃ + DIAD) at 0°C, then add substrate/Nu.[3] |
Detailed Protocol: 5'-Functionalization
Target: Synthesis of 5'-O-aryl, 5'-O-acyl, or 5'-azido-2',3'-di-O-acetyluridine.
Materials
-
Substrate: this compound (dried over P₂O₅ under vacuum overnight).
-
Phosphine: Triphenylphosphine (PPh₃), recrystallized if old.
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).[1][2][4][5] Note: DIAD is liquid at RT; DEAD may be solution or neat liquid.
-
Nucleophile:
-
For Ethers: Substituted Phenol (e.g., p-methoxyphenol).
-
For Esters: Carboxylic Acid (e.g., Benzoic acid, amino acid).
-
For Amines: Phthalimide or Diphenylphosphoryl azide (DPPA).
-
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature (RT) under nitrogen flow.
-
Dissolution: Charge the flask with:
-
This compound (1.0 mmol, 1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv)
-
Pronucleophile (e.g., Phenol/Acid) (1.5 – 2.0 mmol, 1.5 – 2.0 equiv)
-
Anhydrous THF (10 mL, 0.1 M concentration).
-
-
Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to ensure complete dissolution and thermal equilibration.
-
Addition: Add DIAD (1.5 mmol, 1.5 equiv) dropwise via syringe over 10–15 minutes.
-
Critical: The solution will turn yellow/orange. The slow addition prevents overheating and controls the concentration of the active betaine, favoring the intermolecular reaction.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.
-
Monitoring: Check by TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting material (lower Rf) and appearance of the product (higher Rf) and TPPO (very polar/streak or distinct spot depending on eluent).
-
-
Quench & Workup:
-
Purification:
-
The crude residue contains the product, Triphenylphosphine oxide (TPPO), and reduced hydrazine (DIAD-H₂).
-
Flash Chromatography: Elute with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH.
-
Tip: If TPPO co-elutes, triturate the crude oil with cold diethyl ether/hexanes (TPPO often precipitates) before column chromatography.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / No Reaction | Nucleophile pKa too high (>11-13). | Use a more acidic nucleophile or switch to a specialized reagent like ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu₃. |
| Formation of Cyclic Product (Anhydro) | Nucleophile is too bulky or not acidic enough; Intramolecular attack (Path B) dominated. | Increase Nucleophile equivalents (to 3-5 eq). Use "Pre-complexation" method: Mix PPh₃/DIAD/Nu first, then add substrate slowly. |
| Separation Difficulties | TPPO contamination. | Use polymer-supported TPP (PS-TPP) to remove oxide by filtration, or use a specific wash protocol (e.g., dissolve in ether, filter off solid TPPO). |
| Deacetylation | Reaction conditions too basic or wet. | Ensure anhydrous conditions.[4] Mitsunobu is generally neutral, but hydrazine byproducts can be basic. Avoid prolonged reaction times. |
Safety Considerations
-
DIAD/DEAD: Toxic and potential explosion hazard upon heating. Store in a fridge. Never distill neat. Use in a fume hood.
-
Hydrazoic Acid (if using HN3/DPPA): Extremely toxic and explosive. Keep away from metal salts. Use a blast shield if scaling up.
-
Triphenylphosphine: Sensitizer. Handle with gloves.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents."[6] Chemistry – A European Journal, 10(13), 3130-3138. Link
-
Kimura, J., et al. (1981). "Studies on Nucleosides and Nucleotides. VIII. Synthesis of 2,2'-Anhydrouridine Derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1925-1928. (Describes anhydro formation risks). Link
-
Wan, Z., et al. (2005). "Mitsunobu reaction of nucleosides: Synthesis of 5'-ether and 5'-thioether derivatives." Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 1081-1084. Link
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 5'-Modified Nucleosides from 2',3'-di-O-acetyluridine
Abstract
The strategic modification of nucleosides at the 5'-position is a cornerstone of modern medicinal chemistry and chemical biology, yielding compounds with significant therapeutic potential, particularly as antiviral and anticancer agents.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 5'-modified nucleosides, utilizing the readily available and selectively protected starting material, 2',3'-di-O-acetyluridine. We will explore two primary synthetic routes: a versatile oxidation-derivatization pathway and a direct displacement via the Mitsunobu reaction. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, experimental setup, purification, and characterization.
Introduction: The Significance of 5'-Modification
Nucleoside analogues are a critical class of therapeutic molecules that function by mimicking natural nucleosides, thereby interfering with the replication of viral or cancerous cells.[1] Modifications to the nucleoside scaffold—at the base, the sugar, or the phosphate group—can dramatically alter their biological activity, selectivity, and pharmacokinetic properties. The 5'-position, in particular, is a prime target for modification. The 5'-hydroxyl group is the site of phosphorylation, a necessary activation step for nucleosides to be incorporated into DNA or RNA by polymerases.[1][3] Altering this position can lead to chain termination, enzyme inhibition, or the introduction of novel functionalities for bioconjugation or probing biological systems.
Strategic Considerations: The Role of Protecting Groups
In multistep organic synthesis, protecting groups are essential for ensuring chemoselectivity by temporarily masking a reactive functional group.[4][5] Our choice of This compound as the starting material is a strategic one, grounded in the principles of protecting group chemistry.
-
Causality of Choice : The acetyl groups on the 2' and 3' hydroxyls of the ribose sugar serve a crucial purpose: they prevent these secondary alcohols from participating in undesired side reactions during the modification of the primary 5'-hydroxyl group.[6]
-
Stability and Removal : Acetyl groups are sufficiently stable under the neutral or mildly acidic conditions used for many 5'-modification reactions. Yet, they can be reliably and cleanly removed (deprotected) under basic conditions (e.g., with ammonia in methanol), which typically do not affect the newly installed 5'-modification or the integrity of the nucleobase.[6]
Figure 1: Logical workflow for nucleoside synthesis, highlighting the strategic use of protecting groups.
Synthetic Pathway 1: Oxidation and Reductive Amination
This two-step pathway first converts the 5'-hydroxyl into a reactive aldehyde, which then serves as a versatile electrophilic handle for introducing a variety of nucleophiles. Oxidation to the 5'-aldehyde is a well-established method in nucleoside chemistry.[7][8]
Step 1: Pfitzner-Moffatt Oxidation to 5'-Aldehyde
The Pfitzner-Moffatt oxidation is a mild and effective method for oxidizing primary alcohols to aldehydes without affecting other sensitive functional groups in the molecule, making it ideal for nucleoside chemistry.[7]
Protocol: Synthesis of this compound-5'-aldehyde
-
Preparation : Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). To this, add pyridinium trifluoroacetate (3.0 eq).
-
Reaction Initiation : Add N,N'-dicyclohexylcarbodiimide (DCC) (3.0 eq) to the solution.
-
Monitoring : Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The disappearance of the starting material spot and the appearance of a new, more nonpolar spot (the aldehyde) indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate and filter to remove the precipitated dicyclohexylurea (DCU).
-
Extraction : Wash the organic filtrate sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane (0-5%) to yield the 5'-aldehyde as a white foam.
Step 2: Reductive Amination to 5'-Amino-5'-deoxyuridine
Reductive amination is a robust method for forming carbon-nitrogen bonds. The 5'-aldehyde is first condensed with an amine to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding amine. This protocol details the synthesis of the parent 5'-amino compound using ammonia.[9][10]
Protocol: Synthesis of 5'-Amino-5'-deoxy-2',3'-di-O-acetyluridine
-
Preparation : Dissolve the this compound-5'-aldehyde (1.0 eq) in anhydrous methanol.
-
Imine Formation : Add a solution of ammonia in methanol (7N, 5.0 eq) and stir the mixture at room temperature for 2 hours.
-
Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC for the consumption of the aldehyde.
-
Quenching : Carefully quench the reaction by the slow addition of acetone to destroy excess NaBH₄.
-
Concentration and Purification : Concentrate the mixture under reduced pressure. The resulting residue is purified by silica gel column chromatography using a mobile phase of Dichloromethane:Methanol with 0.5% triethylamine to afford the protected 5'-amino nucleoside.
-
Final Deprotection : To obtain the final unprotected 5'-amino-5'-deoxyuridine, dissolve the purified product in a saturated solution of ammonia in methanol and stir at room temperature overnight. Concentrate the solution to dryness to yield the final product.
Synthetic Pathway 2: Direct Displacement via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool in organic synthesis for converting a primary or secondary alcohol into a wide range of functional groups with inversion of stereochemistry.[11] For the 5'-hydroxyl of a nucleoside, this provides a direct route to introduce nucleophiles without proceeding through an oxidation state change.[12][13] Here, we detail the introduction of an azide group, a versatile precursor that can be easily reduced to a primary amine.
Figure 2: Simplified mechanism of the Mitsunobu reaction for 5'-substitution.
Protocol: Synthesis of 5'-Azido-5'-deoxy-2',3'-di-O-acetyluridine
-
Preparation : Dissolve this compound (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Nucleophile Addition : Add hydrazoic acid (HN₃) as a solution in toluene (~2M, 1.5 eq). Caution: Hydrazoic acid is highly toxic and explosive. This step must be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
-
Reaction Initiation : Cool the mixture to 0 °C. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. A color change and formation of a precipitate are typically observed.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Work-up and Purification : Concentrate the reaction mixture under reduced pressure. The residue is directly purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the 5'-azido product.
-
Reduction to Amine (Optional) : The 5'-azido group can be cleanly reduced to the 5'-amino group using several methods, such as catalytic hydrogenation (H₂, Pd/C) or the Staudinger reaction (PPh₃, then H₂O).[9]
Data Analysis and Characterization
Validation of the synthesized products is critical. A combination of mass spectrometry and NMR spectroscopy provides unambiguous structure confirmation.
| Analysis Technique | Purpose | Expected Result for 5'-Amino-5'-deoxyuridine |
| Mass Spectrometry (ESI+) | Confirms molecular weight of the final product. | Expected [M+H]⁺ ion corresponding to the calculated molecular weight.[14] |
| ¹H NMR | Confirms the presence and connectivity of protons. | Disappearance of the 5'-CH₂OH signals from the starting material. Appearance of new signals for the 5'-CH₂NH₂ group, typically shifted upfield. Characteristic signals for the ribose and uracil protons remain.[15] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Shift in the C5' carbon resonance upon modification from ~60 ppm (alcohol) to ~40-45 ppm (amine).[16] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in Oxidation Step | Incomplete reaction; degradation of aldehyde. | Ensure all reagents and solvents are strictly anhydrous. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed to prevent over-oxidation or side reactions. |
| Multiple Products in Mitsunobu Reaction | Side reactions involving the azodicarboxylate; nucleophile basicity issues. | Ensure slow, controlled addition of DEAD/DIAD at 0 °C. Use a nucleophile with an appropriate pKa (<13).[11] |
| Incomplete Deprotection | Insufficient reaction time or reagent. | Use freshly prepared methanolic ammonia. Allow the reaction to proceed for at least 12 hours. Monitor by TLC until no protected intermediate remains. |
| Difficult Purification | Co-elution with byproducts (e.g., triphenylphosphine oxide). | For the Mitsunobu reaction, modifying the phosphine or using chromatography-free separation strategies can be beneficial.[17] Ensure proper equilibration of the silica column and use an optimized solvent system. |
Conclusion
The synthesis of 5'-modified nucleosides from this compound is a robust and versatile process. By leveraging strategic protection of the 2' and 3' hydroxyls, chemists can selectively manipulate the 5'-position through either an oxidation-derivatization sequence or a direct Mitsunobu displacement. The protocols and insights provided herein offer a solid foundation for researchers to produce these valuable compounds for applications in drug discovery and chemical biology. Rigorous purification and characterization are paramount to ensuring the quality and validity of the final products.
References
-
Title: Tellurium-Modified Nucleosides, Nucleotides, and Nucleic Acids with Potential Applications - PMC Source: National Institutes of Health URL: [Link]
-
Title: Synthesis of 5′-aldehyde and 5′-glyoxylyl oligonucleotides and conjugation with aminooxy peptides. Source: ResearchGate URL: [Link]
-
Title: Synthesis of nucleosides Source: Wikipedia URL: [Link]
-
Title: Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates Source: MDPI URL: [Link]
-
Title: Stereoselective synthesis of uridine-derived nucleosyl amino acids Source: PubMed URL: [Link]
-
Title: Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC Source: National Institutes of Health URL: [Link]
-
Title: Modifications at the C(5) position of pyrimidine nucleosides Source: MOST Wiedzy URL: [Link]
-
Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: MDPI URL: [Link]
-
Title: The Synthesis of Nucleoside-5' Aldehydes Source: ACS Publications URL: [Link]
-
Title: Oxidation of 5-hydroxy-2'-deoxyuridine into isodialuric acid, dialuric acid, and hydantoin products Source: PubMed URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
-
Title: The Synthesis of Nucleoside-5″ Aldehydes Source: ACS Publications URL: [Link]
-
Title: Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour Source: The Chemical Society of Japan URL: [Link]
-
Title: Mass spectrometry analysis of nucleosides and nucleotides Source: PubMed URL: [Link]
-
Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Source: Wiley Online Library URL: [Link]
-
Title: Synthesis and Polymerase Incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate Nucleotides Source: PubMed URL: [Link]
-
Title: Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC Source: National Institutes of Health URL: [Link]
-
Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Mitsunobu reaction Source: Wikipedia URL: [Link]
Sources
- 1. Discussion on Modified Nucleosides [bldpharm.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. mdpi.com [mdpi.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 13. Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 16. Oxidation of 5-hydroxy-2'-deoxyuridine into isodialuric acid, dialuric acid, and hydantoin products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
preparation of 2',3'-di-O-acetyluridine phosphoramidites for oligomer synthesis
Executive Summary
This application note details the synthesis and application of 2',3'-di-O-acetyluridine-5'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite . Unlike standard nucleoside phosphoramidites used in 3'→5' oligonucleotide synthesis, this molecule features a reactive phosphoramidite group at the 5'-position while the 2' and 3' hydroxyls are protected by acetyl groups.
Primary Applications:
-
5'-Terminal Capping: Introduction of a 5'-5' inverted linkage (cap structure) to confer exonuclease resistance to therapeutic oligonucleotides (aptamers, siRNA, antisense).
-
Reverse Synthesis (5'→3'): Utilization as a terminal monomer in reverse synthesis protocols.
-
Chemical Ligation: Preparation of 5'-phosphorylated termini (post-oxidation and deprotection) for enzymatic ligation.
Strategic Synthesis Protocol
The preparation of 5'-phosphoramidites requires a strategic inversion of the standard protection scheme. We must selectively block the 2' and 3' positions while leaving the 5' position available for phosphitylation.
Retrosynthetic Analysis & Pathway
The synthesis utilizes a "Transient Protection" strategy.[] We first protect the highly reactive 5'-OH with a trityl group, acetylate the secondary hydroxyls, and then selectively remove the 5'-protection to allow for phosphitylation.
Key Chemical Challenges:
-
Regioselectivity: Ensuring acetylation occurs only at 2'/3' without compromising the N3 position (though N3 acetylation is reversible/minor under these conditions).
-
Deprotection Orthogonality: Removing the acid-labile DMT group without migrating or hydrolyzing the base-labile acetyl groups.
Visualization of Synthetic Pathway
Figure 1: Stepwise synthetic pathway for the production of the 5'-phosphoramidite reverse monomer.
Detailed Experimental Protocols
Step 1 & 2: One-Pot Protection and Acetylation
Rationale: Isolating the 5'-DMT intermediate is often unnecessary. A one-pot procedure increases yield and reduces solvent waste.
-
Reagents: Uridine (10 mmol), 4,4'-Dimethoxytrityl chloride (DMT-Cl, 11 mmol), Acetic Anhydride (Ac₂O, 50 mmol), Pyridine (anhydrous).
-
Procedure:
-
Dry Uridine by co-evaporation with anhydrous pyridine (3x).
-
Dissolve in dry pyridine (50 mL). Add DMT-Cl (1.1 eq) at 0°C. Stir for 4 hours at RT.
-
QC Check: TLC (DCM:MeOH 9:1) should show consumption of Uridine.
-
Add Acetic Anhydride (5 eq) directly to the reaction mixture. Stir overnight.
-
Quench: Add MeOH (10 mL) to quench excess Ac₂O.
-
Workup: Dilute with DCM, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography is usually not required if moving to Step 3, but for high purity, elute with Hexane/EtOAc.
-
Step 3: Selective 5'-Detritylation
Critical Control Point: Acetyl groups are stable in acid, but prolonged exposure can cause migration. Use controlled acid treatment.
-
Reagents: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 5'-DMT-2',3'-di-O-acetyluridine in DCM.
-
Add 3% TCA/DCM solution at 0°C. Monitor color change (bright orange = trityl cation).
-
Stir for 15-30 mins. Monitor by TLC carefully.
-
Quench: Immediately neutralize with cold saturated NaHCO₃ solution. Do not allow the reaction to warm up while acidic.
-
Purification: Column chromatography (DCM -> 5% MeOH/DCM).
-
Yield: Expect ~70-80% of This compound .[2]
-
Step 4: 5'-Phosphitylation
Safety Note: This reaction produces HCl salts and requires strictly anhydrous conditions to prevent amidite oxidation or hydrolysis.
Table 1: Phosphitylation Reaction Stoichiometry
| Component | Equivalents | Role |
| This compound | 1.0 | Substrate (Nucleophile) |
| CEP-Cl * | 1.2 - 1.5 | Phosphitylating Agent |
| DIPEA | 3.0 | Base (Acid Scavenger) |
| DCM (Anhydrous) | Solvent | Concentration ~ 0.1 M |
*CEP-Cl: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Protocol:
-
Dry the substrate (from Step 3) under high vacuum for 12 hours over P₂O₅.
-
Dissolve in anhydrous DCM under Argon atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) via syringe.
-
Add CEP-Cl dropwise at 0°C.
-
Allow to warm to room temperature and stir for 1 hour.
-
Workup: Dilute with degassed EtOAc (Ethyl Acetate). Wash with cold 5% NaHCO₃ and Brine.
-
Purification: Flash chromatography using degassed solvents (Hexane/EtOAc/1% Triethylamine). Triethylamine is crucial to prevent acid-catalyzed decomposition of the amidite on silica.
-
Precipitation: Dissolve in minimal DCM and precipitate into cold Hexane (-70°C).
Quality Control & Characterization
To ensure the reagent is suitable for automated synthesis, the following specifications must be met.
-
³¹P NMR (Acetonitrile-d3): Sharp singlet at ~149-150 ppm .
-
Impurity Alert: Peak at ~10-15 ppm indicates oxidized P(V) species (hydrolysis). Peak at ~175 ppm indicates H-phosphonate.
-
-
¹H NMR: Confirm presence of two acetyl singlets (~2.0-2.1 ppm) and isopropyl groups of the amidite.
-
Coupling Efficiency: >98% as measured by trityl assay (if DMT protected) or HPLC of a test trimer.
Application in Oligonucleotide Synthesis
This phosphoramidite is used to create a 5'-5' linkage or to terminate a chain in reverse synthesis.
Synthesizer Protocol Modifications:
-
Diluent: Anhydrous Acetonitrile (0.1 M concentration).
-
Activator: 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI).
-
Coupling Time: Increase to 6–10 minutes . The 5'-hydroxyl (on the amidite) is sterically similar to 3'-OH, but the 5'-OH of the solid support bound oligo is less sterically hindered, generally leading to good coupling.
-
Capping/Oxidation: Standard cycles apply.
-
Deprotection:
-
Standard Ammonia: Treatment with NH₄OH at 55°C will remove the acetyl groups , yielding a terminal Uridine with free 2' and 3' hydroxyls (linked via 5').
-
Preserving Acetyls: To keep acetyls intact (rare), extremely mild deprotection (e.g., PAC-anhydride chemistry) would be required, but acetyls are generally too labile for standard oligonucleotide deprotection conditions.
-
Mechanism of 5'-5' Linkage Formation: The 5'-OH of the growing oligonucleotide chain attacks the Phosphorus of the incoming 5'-amidite.
-
Result: [Oligo]-3'-O-P(O)₂-O-5'-Uridine-2',3'-OH (after deprotection).
References
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859–1862. Link
-
Glen Research. (n.d.). Reverse Phosphoramidites and Supports.[3] Glen Research Technical Notes. Link
-
ChemGenes Corporation. (n.d.). Reverse RNA Phosphoramidites for 5' to 3' Direction Synthesis. Link
- Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Foundational text for solid-phase synthesis parameters).
-
Wagner, E., et al. (1991). Preparation of oligonucleotide-enzyme conjugates for specific hybridization. Nucleic Acids Research, 19(21), 5965-5971. (Discusses terminal modifications). Link
Disclaimer: This protocol involves hazardous chemicals (DCM, Phosphines, Pyridine). All work must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Mastering the Purification of 2',3'-di-O-acetyluridine: A Guide to Solvent Selection for Recrystallization
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical process of solvent selection for the recrystallization of 2',3'-di-O-acetyluridine. Moving beyond a simple procedural outline, this document delves into the fundamental principles governing solvent choice, offering a robust framework for developing a highly effective and reproducible purification strategy. By understanding the interplay of molecular structure, solubility, and solvent properties, researchers can significantly enhance the purity, yield, and crystalline quality of this important nucleoside analog. This guide includes a comparative analysis of suitable solvent systems, a detailed experimental protocol, and a troubleshooting guide to address common challenges.
Introduction: The Critical Role of Purity in Nucleoside Analog Research
This compound is a key intermediate in the synthesis of various biologically active nucleoside analogs, which are fundamental in the development of antiviral and anticancer therapeutics. The precise biological activity and safety profile of these final compounds are intrinsically linked to the purity of their synthetic precursors. Impurities, such as unreacted uridine, mono-acetylated derivatives, or regioisomers (e.g., 2',5'- or 3',5'-di-O-acetyluridine), can lead to misleading biological data, interfere with downstream reactions, and introduce toxic byproducts.
Recrystallization is a powerful and scalable purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. The selection of an appropriate solvent is, therefore, the most critical parameter for a successful recrystallization. An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature, while impurities remain either highly soluble or insoluble at all temperatures.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection. This adage reflects the fact that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the presence of acetyl groups significantly increases its lipophilicity compared to the highly polar parent molecule, uridine.[1][2] This structural modification is the primary determinant of its solubility profile.
Key molecular features of this compound influencing solvent choice:
-
Ester Groups (-OAc): The two acetyl groups introduce significant non-polar character.
-
Uracil Moiety: The pyrimidine base contains polar carbonyl groups and N-H functionalities capable of hydrogen bonding.
-
5'-Hydroxyl Group (-OH): The free primary hydroxyl group can participate in hydrogen bonding.
A successful recrystallization solvent must strike a balance, interacting sufficiently with the polar functionalities to dissolve the molecule at higher temperatures, while allowing the less soluble, acetylated, and more crystalline compound to precipitate upon cooling.
Comparative Analysis of Recrystallization Solvents
Based on empirical data from structurally related acetylated nucleosides and the theoretical principles outlined above, several solvent systems present as strong candidates for the recrystallization of this compound.
| Solvent System | Rationale & Key Characteristics | Advantages | Disadvantages |
| Ethanol | A polar protic solvent capable of hydrogen bonding. The ethyl group provides some non-polar character, balancing the polarity. Successfully used for the recrystallization of the closely related 2',3'-di-O-acetyl-5-fluorocytidine.[1] | Readily available, relatively low toxicity, good volatility for easy removal. | May have moderate solubility at room temperature, potentially reducing yield if not cooled sufficiently. |
| Isopropanol | Slightly less polar than ethanol, with a larger non-polar alkyl group. Proven effective for the recrystallization of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.[3][4] | Excellent for inducing crystallization of moderately polar compounds. Lower volatility than ethanol can lead to slower crystal growth and higher purity. | Higher boiling point requires more energy for dissolution and removal. |
| Methanol/Chloroform | A mixed solvent system that allows for fine-tuning of polarity. Methanol provides polarity and hydrogen bonding, while chloroform offers non-polar characteristics. This combination is effective for compounds with mixed polarity. A methanol-chloroform mixture has been used to recrystallize 5'-O-(Triphenylmethyl)uridine.[5] | Highly tunable polarity by adjusting the solvent ratio. Can be effective when single-solvent systems fail. | Chloroform is a regulated and more hazardous solvent. The differential volatility of the components can alter the solvent composition during heating. |
| Water | While seemingly counterintuitive due to the acetyl groups, the presence of the uracil and 5'-hydroxyl moieties may allow for sufficient solubility in hot water for recrystallization. 2',3',5'-tri-O-acetylinosine, a related compound, can be recrystallized from water.[6] | Inexpensive, non-toxic, and non-flammable. | High boiling point. The compound may "oil out" instead of crystallizing if the solubility is low even at boiling. |
Experimental Protocol for the Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound, with ethanol selected as the primary recommended solvent due to its efficacy with related compounds and favorable safety profile.
Materials and Equipment
-
Crude this compound
-
Anhydrous Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hotplate with stirring.
-
Add small portions of hot ethanol incrementally until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
-
Hot Filtration (if necessary):
-
If charcoal or insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling ethanol.
-
Quickly filter the hot solution through a fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula or stopper to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Workflow and Decision-Making Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution; try adding a seed crystal; gently scratch the inside of the flask with a glass rod at the meniscus. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated; impurities are inhibiting crystallization. | Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble; ensure slow cooling. |
| Low recovery of the purified product. | Too much solvent was used; the product is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution; ensure the solution is thoroughly cooled in an ice bath; preheat the filtration apparatus for hot filtration. |
| The purified product is not sufficiently pure. | Inappropriate solvent choice; cooling was too rapid, trapping impurities. | Select a different recrystallization solvent or a mixed solvent system; ensure slow cooling to allow for proper crystal lattice formation. |
Conclusion
The successful purification of this compound by recrystallization is a critical step in the synthesis of many important pharmaceutical compounds. A methodical approach to solvent selection, grounded in an understanding of the compound's physicochemical properties, is paramount. While several solvent systems can be effective, ethanol and isopropanol represent excellent starting points due to their proven efficacy with structurally analogous molecules, favorable safety profiles, and ease of use. By following the detailed protocol and troubleshooting guide presented in this application note, researchers can consistently achieve high purity and yield of this compound, thereby ensuring the quality and reliability of their subsequent research and development endeavors.
References
- Google Patents. (n.d.). Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
-
Pharmaffiliates. (n.d.). 2',3',5'-Tri-O-Acetyluridine. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. [Link]
-
Semantic Scholar. (2021). Synthesis of new series of pyrimidine nucleoside derivatives bearing the acyl moieties as potential antimicrobial agents. [Link]
Sources
- 1. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 2. CN101717420A - Novel method for synthesizing uridine - Google Patents [patents.google.com]
- 3. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 4. CN103509837A - Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Acyl Migration in 2',3'-Di-O-Acetyluridine Synthesis
[1]
Current Status: Operational Ticket Focus: Regiochemical Stability & Synthesis Optimization Expertise Level: Advanced / Process Chemistry
The Acyl Migration Challenge: A Mechanistic Overview
In ribonucleoside chemistry, acyl migration is not a random event; it is a thermodynamically driven equilibration mediated by neighboring group participation.[1] For 2',3'-di-O-acetyluridine, the primary risk occurs immediately after the removal of the 5'-protecting group.
Once the 5'-hydroxyl is exposed, the acetyl group at the 3'-position is susceptible to migration to the primary 5'-hydroxyl (a
The "Orthoester" Trap
The migration proceeds via a cyclic orthoester intermediate. This is catalyzed by base, which deprotonates the attacking hydroxyl group (the 5'-OH in this case), allowing it to attack the carbonyl carbon of the 3'-acetyl group.
Figure 1: Mechanism of base-catalyzed 3'→5' acyl migration. The 5'-hydroxyl attacks the 3'-acetyl group, leading to thermodynamic scrambling.
Validated Synthesis Protocol
To successfully synthesize this compound without migration, you must maintain a "pH-Safe Corridor" (pH 3.0 – 6.[1]0) throughout the entire workflow.
Phase 1: Strategic Protection (5'-OH)
Recommended Group: 4,4'-Dimethoxytrityl (DMTr) or tert-Butyldimethylsilyl (TBDMS).[1]
-
Why: DMTr is acid-labile. TBDMS is fluoride-labile. Both allow deprotection without strong base (which destroys acetyl groups).[1]
Phase 2: Acetylation
Reagents: Acetic anhydride (
Phase 3: The Danger Zone (5'-Deprotection)
This is where 90% of failures occur. Choose your method based on your 5'-protecting group.
Method A: If using 5'-O-DMTr (Acid Removal)
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) or 80% Acetic Acid.
-
Temperature:
. Cold temperatures kinetically inhibit migration. -
Quenching (CRITICAL): Do NOT quench with strong base (e.g.,
, ).[1]-
Correct Protocol: Wash the organic layer with cold phosphate buffer (pH 6.0) or dilute triethylammonium acetate (TEAA) buffer.
-
Why: A standard bicarbonate wash spikes the pH to ~8.5, instantly triggering migration.[1]
-
Method B: If using 5'-O-TBDMS (Fluoride Removal)
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) is naturally basic. Do not use neat TBAF.
-
Buffered Protocol: Use TBAF buffered with Acetic Acid (1:1 molar ratio) in THF.
-
Alternative: Use
(Triethylamine trihydrofluoride).[1] It is less basic than TBAF and highly selective.
Phase 4: Purification & Storage[1]
-
Column Chromatography: Silica gel is slightly acidic, which is good, but "active" silica can sometimes cause hydrolysis.[1] Deactivate silica with 1% triethylamine in the mobile phase? NO. That is for DMTr protection.
-
Correct Column Prep: Flush silica with solvent containing 0.1% Acetic Acid.
-
Storage: Lyophilize from a slightly acidic solution (e.g., water with trace acetic acid). Store at
.[2]
Workflow Visualization
Figure 2: Synthesis workflow highlighting the critical control point at the quench step.
Troubleshooting & FAQs
Q1: I see two spots on my TLC after 5'-deprotection. What are they?
A: The lower Rf spot is likely your target (this compound). The higher Rf spot (or very close running spot) is often the 2',5'-di-O-acetyl or 3',5'-di-O-acetyl isomer. This indicates that migration occurred during the reaction or workup.
-
Fix: Lower the temperature of your deprotection reaction and ensure your quench buffer is strictly pH 5.0–6.0.
Q2: Can I use HPLC to purify the product?
A: Yes, but you must control the mobile phase pH.[1]
-
Do not use: Standard Ammonium Bicarbonate (pH 8).[1]
-
Use: 0.1% Formic Acid or Ammonium Acetate (pH 5-6) in Water/Acetonitrile. The slightly acidic environment stabilizes the acetyl groups during separation.
Q3: Why is my yield low, even without migration?
A: Hydrolysis. Acetyl esters are labile. If your silica column is too slow or if the compound sits in aqueous solution too long (even at neutral pH), you will lose acetyl groups, reverting to mono-acetyl uridine or free uridine.[1]
-
Fix: Perform "Flash" chromatography rapidly. Do not store the compound in solution; lyophilize immediately.
Q4: Is there an enzymatic alternative?
A: Yes. If chemical selectivity is failing, consider Lipase-catalyzed acylation .[1]
-
Process: CAL-B is highly selective for the 5'-OH. However, to get 2',3'-di-acetyl, you would typically use an enzyme to remove a 5'-acetyl selectively, or use specific chemical acylating agents that target the more nucleophilic 2'/3' diol in the presence of a bulky 5'-protecting group.[1] For strict 2',3'-di-O-acetyl synthesis, the chemical route described above (5'-block
acetylate 5'-deblock) is generally more scalable if pH is controlled.
Summary Data Table: Stability Profile
| Parameter | Stability of this compound | Recommendation |
| pH < 3 | Moderate (Risk of glycosidic bond cleavage) | Avoid strong acids for long durations. |
| pH 4 - 6 | Optimal | Maintain this range for workup/storage. |
| pH 7 (Neutral) | Marginal | Migration ( |
| pH > 8 | Critical Failure | Rapid migration and hydrolysis. |
| Temperature | Stable at | Perform deprotection at |
| Solvent | Stable in DMSO/DMF | Avoid protic solvents (MeOH/Water) for long storage.[1] |
References
-
Reese, C. B. (2005).[1] The chemical synthesis of oligo- and poly-nucleotides: a personal comment. Organic & Biomolecular Chemistry.[2][4][5][6][7] (Discusses the fundamentals of protecting group manipulation and migration risks).
-
Petkov, D. D., et al. (2023).[1] Mechanism of Acyl Group Migration in Carbohydrates.[8][9][10] Chemistry - A European Journal.[8] (Detailed kinetic study on the base-catalyzed mechanism of acyl migration via orthoesters).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard reference for deprotection conditions of DMTr and Acetyl groups; specifically the pH sensitivity of esters).
-
Ferrero, M., & Gotor, V. (2000).[1] Biocatalytic selective acylation of nucleosides and their acyclic analogues. Chemical Reviews. (Review of enzymatic alternatives to avoid migration issues).
Sources
- 1. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.abo.fi [research.abo.fi]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Precipitation of 2',3'-di-O-acetyluridine in Cell Culture Media
Welcome to the technical support center for resolving challenges with 2',3'-di-O-acetyluridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues when using this nucleoside analog in their cell culture experiments. As a modified uridine molecule, this compound offers unique properties, but its physicochemical characteristics, particularly its solubility in aqueous environments, require careful handling to ensure experimental success and reproducibility.
This document provides in-depth, field-proven insights and step-by-step protocols to diagnose, resolve, and proactively prevent precipitation.
Frequently Asked Questions: Understanding the Root Causes
This section addresses the fundamental "why" behind the precipitation of this compound, providing the causal explanations necessary for effective troubleshooting.
Q1: I've observed a white, cloudy precipitate in my cell culture medium after adding this compound. What is the primary reason for this?
The most common reason for the precipitation of this compound is its limited solubility in aqueous solutions like cell culture media. Here's a breakdown of the contributing factors:
-
Increased Lipophilicity: The addition of two acetyl groups to the ribose sugar moiety of uridine increases the molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents).[1][2] While this modification can enhance cell membrane permeability, it concurrently decreases solubility in water-based systems.
-
"Solvent Shock": The standard practice is to first dissolve the compound in a highly concentrated stock solution using an organic solvent, typically dimethyl sulfoxide (DMSO). When this concentrated organic stock is rapidly introduced into the aqueous cell culture medium, the DMSO disperses quickly, leaving the this compound in an environment where it is not readily soluble. This abrupt change in solvent polarity can cause the compound to "crash out" or precipitate immediately.[3][4]
-
Complex Media Environment: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[5] These components can influence the solubility of a supplemented compound. For instance, high concentrations of salts can reduce the solubility of other solutes through the "salting-out" effect.
Q2: The precipitate formed instantly as I was pipetting the DMSO stock into my flask of media. Is this different from a precipitate that forms later?
Yes, the timing of precipitation is a critical diagnostic clue.
Immediate precipitation is almost always a classic case of "solvent shock," as described above.[4] This occurs because the localized concentration of this compound at the point of addition transiently exceeds its solubility limit in the medium before it has a chance to disperse. The compound is essentially forced out of solution by the overwhelming presence of water molecules.
Q3: My media was clear after adding the compound, but I noticed a crystalline or flocculent precipitate after several hours or days in the 37°C incubator. What could be causing this delayed effect?
Delayed precipitation points to issues of compound stability or changing conditions in the culture medium over time. Several factors could be at play:
-
Chemical Instability and Hydrolysis: Acetyl groups on nucleoside analogs can be susceptible to hydrolysis in aqueous solutions, a reaction that can be accelerated by the temperature (37°C) and pH of the culture medium.[6][7] A study on the similar compound 2',3',5'-triacetyl-6-azauridine demonstrated that it hydrolyzes over time to its di- and mono-acetylated forms, and ultimately to the parent nucleoside.[7] These hydrolysis products may have different solubility profiles than the parent compound, potentially leading to precipitation of a less soluble intermediate or final product.
-
pH Shifts in Media: As cells metabolize, they produce acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[3] A change in pH can alter the ionization state and, consequently, the solubility of a compound, causing it to precipitate.
-
Temperature Effects: While media is typically pre-warmed to 37°C, repeated removal from the incubator for observation can cause temperature fluctuations that may affect compound solubility.[4]
-
Interactions with Media Components: The compound might slowly interact with components in the media, such as salts or proteins (if using a serum-containing medium), to form insoluble complexes over time.[3]
Proactive Strategies for Preventing Precipitation
The most effective way to deal with precipitation is to prevent it from happening. This involves meticulous preparation of the stock solution and a carefully optimized method for its dilution into the culture medium.
Best Practices for Stock Solution Preparation
A stable, high-quality stock solution is the foundation of a successful experiment.
Key Principles:
-
Solvent Choice: Anhydrous (water-free) DMSO is the recommended solvent for creating a primary stock solution. Water contamination in the DMSO can lower the solubility of the compound and promote degradation during storage.
-
Concentration: Prepare a stock solution at a concentration that is sufficiently high to minimize the volume of DMSO added to your culture (typically ≤0.1% v/v), but do not exceed the compound's solubility limit in DMSO. For the related compound 2',3',5'-Triacetyluridine, solubility in DMSO is reported to be 30 mg/mL.[8]
| Compound | Solvent | Solubility |
| 2',3',5'-Triacetyluridine (as reference) | DMSO | 30 mg/mL[8] |
| DMF | 30 mg/mL[8] | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[8] | |
| Table 1: Solubility data for a structurally similar compound, 2',3',5'-Triacetyluridine, which serves as a useful reference. Note the dramatic drop in solubility in an aqueous buffer. |
Protocol: Preparing a 100 mM Stock Solution of this compound in DMSO
-
Calculate Mass: Determine the mass of this compound (Molecular Weight: 328.27 g/mol ) needed.[9] For 1 mL of a 100 mM stock, you would need 32.83 mg.
-
Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter) into a sterile, light-protecting tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Optimized Dilution into Cell Culture Media
This is the most critical step where precipitation occurs. The goal is to dilute the DMSO stock in a way that avoids localized supersaturation.
Protocol: Diluting the DMSO Stock into Culture Medium
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C. Solubility is often temperature-dependent, and this step helps prevent precipitation caused by cold temperatures.
-
Prepare for Addition: Place your flask or tube of media on a vortex mixer at a medium speed or swirl it manually to create a vortex.
-
Drop-wise Addition: Pipette the required volume of the DMSO stock solution. Add it slowly, drop-by-drop , directly into the vortex of the swirling media. This rapid, turbulent mixing is crucial for ensuring the compound disperses and dissolves before it can precipitate.[3]
-
Final Mix: Once the addition is complete, cap the vessel and mix thoroughly for another 5-10 seconds.
-
Visual Inspection: Visually inspect the medium against a light source to ensure it is clear before adding it to your cells.
Troubleshooting Guide: A Step-by-Step Diagnostic Approach
If you have already observed precipitation, this diagnostic workflow can help you identify the cause and find a solution.
Protocol 3.1: Determining Maximum Soluble Concentration
This experiment will establish the practical solubility limit of this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: Set up a series of sterile tubes, each containing 1 mL of your complete cell culture medium (including serum, if used).
-
Add Compound: Create a range of final concentrations that bracket your intended experimental concentration. For example, if you aim to use 50 µM, test 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM. Use the optimized dilution protocol (drop-wise addition to swirling media) for each tube.
-
Incubate: Place the tubes in a 37°C incubator for a period that mimics your experiment's duration (e.g., 2-4 hours).
-
Observe: After incubation, carefully inspect each tube for any signs of precipitation. A good method is to hold the tube against a dark background and shine a light through it. You can also centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes; a precipitate will form a visible pellet.[10]
Protocol 3.2: Assessing Compound Stability in Media
This test helps differentiate between poor solubility and chemical instability over time.
-
Prepare Solution: Prepare a solution of this compound in your complete, cell-free medium at your desired working concentration. Ensure it is fully dissolved and clear initially.
-
Incubate: Place this cell-free solution in the incubator at 37°C alongside your experimental cultures.
-
Monitor: Visually inspect the solution at various time points (e.g., 2, 6, 12, 24, 48 hours) for the appearance of any precipitate.
-
Analysis:
-
If a precipitate forms: This suggests that the compound is unstable under these conditions (temperature, pH, media components), leading to the formation of a less soluble degradation product.
-
If the solution remains clear: This indicates the compound is likely stable, and any precipitation seen in your cell cultures may be due to other factors, such as pH changes caused by cellular metabolism or interactions with secreted cellular products.
-
References
-
Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets Under Different Storage Conditions. ResearchGate. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
- Process for improving the solubility of cell culture media.
-
This compound. PubChem. [Link]
-
Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. PubMed. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. [Link]
- Method for increasing the production of physiologically active substances by cultured cells.
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]
-
Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]
-
2',3',5'-tri-O-acetyluridine. PubChem. [Link]
-
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. ScienceDirect. [Link]
-
Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures. PubMed. [Link]
-
Hydrolysis of dihydrouridine and related compounds. PubMed. [Link]
-
Comparative Phosphoproteomics of Two Flammulina filiformis Cultivars with Differential Postharvest Browning Susceptibility. MDPI. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. PubMed Central. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [Link]
-
Cell Culture Media Formulation: Components You Can't Ignore. Biocompare. [Link]
-
On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
- 6. files.sdiarticle5.com [files.sdiarticle5.com]
- 7. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',3',5'-Triacetyluridine | CAS 4105-38-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. This compound | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Precision 5'-Functionalization of Acetylated Uridine
Status: Operational Agent: Senior Application Scientist (Nucleoside Chemistry Division) Ticket ID: UR-5OH-FUNC-001
Introduction: The Stability Paradox
You are likely here because your yield is low, or your LC-MS shows a "forest" of peaks where a single product should be.
Functionalizing the 5'-hydroxyl of uridine while maintaining acetyl groups at the 2' and 3' positions is a classic chemical paradox. You need basic conditions to activate the 5'-OH for reaction (e.g., tosylation, phosphoramidite synthesis, or etherification), but those same basic conditions threaten the stability of your acetyl protecting groups (migration/hydrolysis) and expose the uracil base to unwanted N3-alkylation.
This guide deconstructs these competing pathways and provides a self-validating protocol to navigate them.
Module 1: The "Danger Zones" of Uridine
Before mixing reagents, you must understand the three distinct failure modes of this specific scaffold.
The N3-Alkylation Trap
-
The Mechanism: The proton at the N3 position of the uracil ring is relatively acidic (pKa ~9.2–9.5). If you use a base strong enough to deprotonate the 5'-OH (pKa ~15), you will almost certainly deprotonate the N3 position first.
-
The Consequence: If you add an electrophile (like Tosyl chloride or an alkyl halide), it will attack the N3 nitrogen, creating an N3-functionalized side product (or N3,5'-bis-functionalized trash).
-
The Fix: You must either use a base that is non-nucleophilic and sterically hindered (e.g., sym-collidine) or protect the N3 position (e.g., N3-Benzoyl) prior to 5'-functionalization.
The Wandering Acetyl (Acyl Migration)
-
The Mechanism: Under basic conditions (pH > 8.5) or in the presence of moisture, the acetyl group at the 3' position can attack the 2' position (or vice versa) via a cyclic orthoester intermediate. More critically, if the 5'-OH is free, a 3'→5' migration can occur, blocking your target site.
-
The Fix: Strictly anhydrous conditions and pH control. Avoid primary amines (like methylamine) which catalyze migration.
The Cyclization Suicide (Anhydrouridine Formation)
-
The Mechanism: If you successfully create a good leaving group at the 5' position (like 5'-OTs or 5'-OMs), the carbonyl oxygen at the C2 position of the base can act as an internal nucleophile, attacking the 5' carbon and displacing your leaving group. This forms a 2,2'-anhydrouridine (cyclonucleoside).
-
The Fix: This is kinetically driven. Avoid heating 5'-activated intermediates.
Visualizing the Competing Pathways
The following diagram maps the kinetic competition occurring in your flask.
Figure 1: Kinetic competition during 5'-functionalization. Note that strong bases favor N3-alkylation, while heat promotes cyclization of the activated intermediate.
Protocol: Selective 5'-O-Tosylation of this compound
This protocol is designed to install a leaving group (Tosyl) on the 5' position while suppressing N3-alkylation and acetyl migration. This is the "gateway" reaction for further functionalization.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| This compound | 1.0 | Substrate | Must be dry (azeotrope w/ pyridine). |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | Reagent | Freshly recrystallized. Old TsCl contains HCl. |
| sym-Collidine (2,4,6-Trimethylpyridine) | 3.0 | Base | Crucial: Sterically hinders N3 attack. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous. Pyridine is an alternative solvent. |
| AgOTf (Silver Triflate) | 0.1 | Catalyst | Optional: Accelerates reaction at lower temps. |
Step-by-Step Methodology
1. The Azeotropic Dry (The "Trust" Step)
-
Why: Moisture hydrolyzes TsCl into HCl and TsOH, which will strip your acetyl groups.
-
Action: Dissolve starting material in anhydrous pyridine. Evaporate to dryness under high vacuum. Repeat 2x.
2. The Cold Addition
-
Why: Kinetic control. N3-alkylation has a higher activation energy than O-sulfonylation. Keeping it cold favors the O-reaction.
-
Action: Dissolve residue in anhydrous DCM (0.1 M concentration). Add sym-collidine. Cool to 0°C (ice bath).
-
Action: Add TsCl dropwise over 10 minutes.
3. The Monitoring Phase
-
Why: If you let it run too long, the product will cyclize (2,5'-anhydrouridine).
-
Action: Stir at 0°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Stop Condition: Quench immediately when starting material is <5%. Do not wait for 100% conversion if side products start appearing.
4. The Buffered Quench
-
Why: Acidic workup cleaves the glycosidic bond; basic workup strips acetyls.
-
Action: Quench with saturated NaHCO3 (cold). Extract rapidly with DCM.
-
Purification: Flash chromatography on silica gel neutralized with 1% Triethylamine (TEA). Note: The TEA prevents acid-catalyzed degradation on the silica.
Troubleshooting & FAQs
Q1: I see a spot running slightly higher than my product on TLC. What is it?
A: This is likely the N3-tosylated side product .
-
Diagnosis: It is UV active and non-polar.
-
Correction: Your base was too strong or unhindered (e.g., you used Triethylamine or DMAP). Switch to sym-collidine or 2,6-lutidine. If the problem persists, you must protect the N3 position with a Benzoyl group (N3-Bz) before starting.
Q2: My product yield is good, but it degrades upon storage. Why?
A: 5'-O-Tosyl-2',3'-di-O-acetyluridine is chemically fragile. The O2 carbonyl of the base is constantly trying to displace the tosyl group (Cyclization).
-
Solution: Store at -20°C. Do not store in solution (especially not in nucleophilic solvents like DMSO or MeOH). Use immediately for the next step.
Q3: Can I use DMAP to speed up the reaction?
A: Avoid DMAP. While 4-Dimethylaminopyridine (DMAP) is a great acylation catalyst, it is nucleophilic enough to form "N-acylpyridinium" salts that can react with the N3 position. It also increases the basicity of the medium, promoting acetyl migration.
Q4: Why not just use TBDMS instead of Acetyl?
A: You often can, and it is more stable. However, if your downstream application involves enzymatic processing (e.g., cellular uptake studies or prodrug activation), acetyl groups are often required as "biolabile" masks that cellular esterases can remove. TBDMS is not biolabile.
Decision Logic: Selecting the Right Base
Use this flowchart to select the correct base for your specific functionalization attempt.
Figure 2: Base selection logic to minimize N3-alkylation.
References
-
Chemical Synthesis of Nucleosides
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis.
- Context: The definitive guide on using silylated bases and Friedel-Crafts conditions, but also covers the stability profiles of acyl protecting groups.
-
Intramolecular Michael Additions in Uridine Deriv
- Gommendy, V., et al. (2020). ACS Omega.
- Context: detailed mechanistic study on the formation of O-cyclonucleosides and side products during the activation of uridine deriv
-
Acyl Group Migration in Carbohydr
-
N3-Alkyl
- Mishra, N. C., et al. (2024). Current Protocols.
- Context: Protocols specifically addressing the synthesis of N3-methyluridine, highlighting the ease with which this position reacts if not guarded.
Sources
Technical Support Center: Stability & Handling of 2',3'-Di-O-Acetyluridine
Executive Summary
Current Status: Unstable in Bicarbonate Media.
Researchers utilizing 2',3'-di-O-acetyluridine in bicarbonate-buffered systems (e.g., DMEM, RPMI, Krebs-Henseleit) must account for rapid ester hydrolysis. At physiological pH (7.4) and temperature (37°C), this compound acts as a prodrug, spontaneously degrading into mono-acetylated intermediates and eventually free uridine.
Critical Advisory: Spontaneous deacetylation can lead to misinterpretation of biological data. If your readout depends on the intact diester, you must perform a kinetic stability assay to define the window of validity for your experiment.
The Core Issue: Mechanism of Instability
The instability of this compound in bicarbonate media is driven by two concurrent chemical mechanisms: General Base-Catalyzed Hydrolysis and Acyl Migration .
The Bicarbonate Effect
While pH 7.4 is ostensibly "neutral," bicarbonate ions (
The Degradation Pathway
-
Primary Hydrolysis: The first acetyl group is cleaved (randomly from 2' or 3' position), yielding a mono-acetate.
-
Isomerization (The "Blurry" Intermediate): The remaining acetyl group migrates rapidly between the 2' and 3' hydroxyls via a cyclic orthoester intermediate. On HPLC, this often appears as a broadened peak or a split peak depending on resolution [2].
-
Secondary Hydrolysis: The final acetyl group is cleaved, releasing free Uridine.
Visualization of Degradation Pathway
Figure 1: Stepwise degradation of this compound. Note that the mono-acetylated forms exist in rapid equilibrium.
Troubleshooting & FAQs
Q1: I see three peaks on my LC-MS. Is my compound impure?
Diagnosis: Likely not. If you dissolved the compound in a non-acidified aqueous buffer or let it sit in the autosampler, you are observing "in-vial" degradation.
-
Peak 1 (Late eluting): Intact this compound.
-
Peak 2 (Mid eluting): The mixture of 2'- and 3'-mono-acetyluridine (often co-elute).
-
Peak 3 (Early eluting): Free Uridine. Action: Inject a standard prepared in 100% Acetonitrile or acidified water (0.1% Formic Acid) immediately to confirm purity.
Q2: Can I store stock solutions in PBS or Media?
Answer: Absolutely not.
-
In Media (pH 7.4): Stability is measured in hours.
-
In PBS (pH 7.4): Stability is marginally better but still poor (days at 4°C).
-
Correct Storage: Store 100 mM stocks in DMSO at -20°C. DMSO stocks are stable for months.
Q3: Does Fetal Bovine Serum (FBS) affect stability?
Answer: Yes, drastically. Serum contains esterases (e.g., paraoxonase, acetylcholinesterase) that will cleave the acetyl groups much faster than chemical hydrolysis alone [3].
-
Chemical T1/2: ~2–6 hours (buffer only).
-
Biological T1/2: < 30 minutes (media + 10% FBS).
Comparative Stability Data
The following table summarizes expected stability profiles based on general ribose-ester chemistry [4].
| Solvent / Matrix | Temperature | Estimated Half-Life ( | Primary Mechanism |
| DMSO (Anhydrous) | -20°C | > 1 Year | None (Stable) |
| Water (pH 3.0) | 4°C | Days to Weeks | Acid-catalyzed hydrolysis (Slow) |
| PBS / Bicarbonate (pH 7.4) | 25°C | 4 – 8 Hours | Base-catalyzed hydrolysis |
| Cell Media (No Serum) | 37°C | 1 – 4 Hours | Thermal + Base hydrolysis |
| Cell Media (+ 10% FBS) | 37°C | < 30 Minutes | Enzymatic + Chemical |
Protocol: Kinetic Stability Assay
Do not rely on literature values alone. Perform this validation step to determine the exact window of viability for your specific media batch.
Materials
-
Test Media (e.g., DMEM + 25mM NaHCO3).
-
Stop Solution: 50% Acetonitrile / 0.1% Formic Acid (Ice Cold).
Methodology
-
Preparation: Warm the Test Media to 37°C in a sealed tube (prevent CO2 loss).
-
Spike: Add this compound stock (DMSO) to media to reach 100 µM. Vortex for 5 seconds.
-
Sampling (T=0): Immediately remove 100 µL and quench into 400 µL of Stop Solution . Vortex and place on ice.
-
Timepoints: Incubate the remaining mixture at 37°C. Remove aliquots at 15, 30, 60, 120, and 240 minutes. Quench immediately as above.
-
Analysis: Centrifuge quenched samples (10,000 x g, 5 min) to remove precipitated proteins (if serum was used). Inject supernatant onto HPLC.
-
Calculation: Plot the Peak Area of the parent compound (log scale) vs. Time.
-
Slope (
) =
-
Decision Logic for Experimental Design
Figure 2: Risk assessment workflow for using this compound in biological assays.
References
-
Al-Gousous, J. et al. (2019). Mass Transport Analysis of Bicarbonate Buffer: Effect of the CO2-H2CO3 Hydration-Dehydration Kinetics. Molecular Pharmaceutics.
-
Rana, K.M. et al. (2020).[4] Ribose moieties acylation and characterization of some cytidine analogs. Journal of Siberian Federal University.[4] Chemistry.
-
Riley, C.M. et al. (1995).[2] Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine.[2] Pharmaceutical Research.
-
House, C.H. & Miller, S.L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry.
Sources
- 1. actascientific.com [actascientific.com]
- 2. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
purification strategies for removing unreacted acetic anhydride from uridine
Topic: Removal of Unreacted Acetic Anhydride from Uridine Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Introduction: The Acetylation Challenge
The acetylation of uridine to synthesize 2',3',5'-tri-O-acetyluridine is a fundamental transformation in nucleoside chemistry, often serving as a prodrug strategy or a protection step. The reaction typically utilizes acetic anhydride (
The Problem:
Removing excess
-
False Yields: Solvents trapped in the crystal lattice.
-
Product Degradation: Residual acid can catalyze the cleavage of the N-glycosidic bond (depurination/depyrimidination) or promote deacetylation during storage.
-
Downstream Interference: Acetic anhydride will react with nucleophiles in subsequent synthetic steps.
This guide details three validated purification modules ranging from rapid workups to pharma-grade isolation.
Module 1: The "Quick Fix" (Quench & Azeotrope)
Best For: Intermediate steps where absolute crystalline purity is not yet required, or for small-scale test reactions.[1]
The Mechanism
Direct evaporation of
-
Methanol Quench: Reacts with
to form methyl acetate (bp 57°C) and acetic acid.[1] -
Toluene Azeotrope: Forms a binary azeotrope with acetic acid (bp ~101°C) and helps drag out residual pyridine.[1]
Step-by-Step Protocol
-
Cool Down: Cool the reaction mixture to 0°C.
-
Quench: Slowly add Methanol (MeOH) (approx. 5–10 equivalents relative to excess anhydride).
-
Stir: Allow to stir for 15–30 minutes at room temperature to ensure complete conversion of
to methyl acetate. -
Evaporate: Concentrate under reduced pressure (Rotovap) at < 40°C .
-
Co-evaporate:
-
Add Toluene (2x reaction volume).
-
Evaporate to dryness.[4]
-
Repeat 2-3 times. This removes the acetic acid and pyridine traces.
-
Workflow Visualization
Figure 1: Chemical quenching workflow converting high-boiling anhydride to volatile methyl acetate.
Module 2: High-Purity Isolation (Extraction & Crystallization)
Best For: Final product isolation requiring >98% purity and removal of all acidic traces.[1]
The Science of Solubility
-
Tri-O-acetyluridine: Highly soluble in Chloroform (
) and Dichloromethane (DCM); moderately soluble in Ethanol; insoluble in water.[1] -
Acetate/Acetic Acid: Water-soluble, especially at neutral/basic pH.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude residue (from Module 1) in Dichloromethane (DCM) or Ethyl Acetate.
-
Acid Wash: Wash with cold 1M HCl (optional, only if Pyridine was used, to remove it as the pyridinium salt).
-
Neutralization (Critical): Wash with Saturated Aqueous
.[1]-
Note: This converts Acetic Acid to Sodium Acetate (highly water-soluble) and neutralizes any remaining anhydride hydrolysis products.[1]
-
Caution: Evolution of
gas. Vent separatory funnel frequently.
-
-
Brine Wash: Wash with saturated NaCl to remove trapped water.
-
Dry & Strip: Dry organic layer over
, filter, and evaporate. -
Crystallization:
-
Dissolve the resulting syrup in a minimum amount of hot Ethanol (EtOH) .
-
Allow to cool slowly to Room Temp, then 4°C.
-
Yield: Expect 74–78% recovery of white crystals [1].
-
Separation Logic
*Figure 2: Phase separation logic.[1] Note: DCM is heavier than water (Bottom); EtOAc is lighter (Top).[1]
Module 3: Troubleshooting & FAQs
Q1: My product smells like vinegar even after rotovapping. Why?
A: Humans can detect acetic acid at very low ppm. The "vinegar" smell indicates trapped acetic acid in the crystal lattice or oil.
-
Fix: Do not just dry longer. Redissolve in Toluene and rotovap again. Toluene disrupts the hydrogen bonding of acetic acid, allowing it to be carried off in the azeotrope.
Q2: The product is "oiling out" instead of crystallizing.
A: This is common with acetylated nucleosides if the purity is slightly low or the solution is too concentrated.
-
Fix:
-
Re-dissolve in a small amount of hot Ethanol.
-
Add water dropwise until slight turbidity (cloudiness) appears.[1]
-
Heat briefly to clear it, then let it cool very slowly without stirring.
-
Seed crystal: If available, add a tiny crystal of pure product at room temperature.
-
Q3: I see degradation (free uridine) on my TLC.
A: This suggests acid-catalyzed hydrolysis .[1]
-
Cause: Heating the reaction mixture >50°C while it is still acidic (excess
present).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Prevention: Keep rotovap bath <40°C. Ensure the
wash in Module 2 is thorough (pH of aqueous layer should be 8-9).[1]
Summary of Solvents & Properties
| Solvent | Role | Boiling Point | Removal Strategy |
| Acetic Anhydride | Reagent | 139.8°C | Quench with MeOH -> Methyl Acetate |
| Acetic Acid | Byproduct | 118.1°C | Azeotrope with Toluene (bp ~101°C) |
| Methanol | Quencher | 64.7°C | Evaporation |
| DCM | Extraction | 39.6°C | Evaporation |
| Ethanol | Crystallization | 78.4°C | Evaporation / Filtration |
References
-
ChemicalBook. (n.d.).[1] Synthesis and Purification of 2',3',5'-Tri-O-acetyluridine. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 2',3',5'-Tri-O-acetyluridine Product Analysis and Solubility. Retrieved from [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for azeotropic distillation techniques).
-
PubChem. (n.d.).[1][5] Uridine Triacetate - Compound Summary. National Library of Medicine. Retrieved from [1]
Sources
Validation & Comparative
A Comparative Guide to the Chemical Stability of 2',3'-di-O-acetyluridine and 2',3'-isopropylidene uridine
Introduction: The Crucial Role of 2',3'-Hydroxyl Protection in Nucleoside Chemistry
In the intricate world of nucleic acid chemistry, the strategic protection and deprotection of reactive functional groups are paramount to successful synthesis. For ribonucleosides like uridine, the vicinal diols at the 2' and 3' positions of the ribose sugar are primary sites of reactivity. Their protection is a critical step in countless applications, from the synthesis of modified nucleosides for antiviral therapies to the construction of RNA oligonucleotides. The choice of the protecting group dictates the entire synthetic strategy, as its stability profile must be orthogonal to the reaction conditions employed in subsequent steps.
This guide provides an in-depth comparison of two commonly used 2',3'-hydroxyl protecting groups for uridine: the di-O-acetyl and the isopropylidene groups. We will delve into their relative stabilities under various chemical environments, explain the mechanistic basis for their behavior, and provide a practical, validated protocol for their comparative stability assessment. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to make informed decisions in their synthetic endeavors.
Molecular Structures and Protecting Group Characteristics
The fundamental difference in stability between 2',3'-di-O-acetyluridine and 2',3'-isopropylidene uridine stems from the nature of the chemical bonds forming the protecting group.
-
This compound: Features two ester linkages. Esters are susceptible to nucleophilic attack and hydrolysis under both acidic and basic conditions.
-
2',3'-isopropylidene uridine: Employs a cyclic ketal (specifically, an acetonide) to protect the diol. Ketals are characteristically stable under basic and nucleophilic conditions but are highly sensitive to acid-catalyzed hydrolysis.[1]
Caption: Chemical structures of this compound and 2',3'-isopropylidene uridine.
Comparative Stability Analysis: A Head-to-Head Evaluation
The utility of a protecting group is defined by its selective stability and lability. The divergent properties of the acetyl and isopropylidene groups are most evident when exposed to acidic and basic environments.
Stability Under Acidic Conditions
Both protecting groups are labile under acidic conditions, but the mechanisms and typical conditions for cleavage differ.
-
2',3'-isopropylidene uridine: The ketal linkage is highly susceptible to acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the ketal oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and acetone. This cleavage is often rapid and can be achieved under very mild acidic conditions, such as aqueous acetic acid or dilute HCl.[2][3] However, it is crucial to note that the N-glycosidic bond of the nucleoside itself can be susceptible to cleavage under harsh acidic conditions, a potential side reaction that must be managed.[4][5] The greater sensitivity of purine nucleosides to acidic deprotection conditions can sometimes limit the utility of isopropylidene protection in that series.[1]
-
This compound: The ester groups are also hydrolyzed under acidic conditions. This reaction is typically slower than ketal hydrolysis and often requires stronger acids or higher temperatures. The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by water.
Verdict: The isopropylidene group is significantly more labile under acidic conditions than the acetyl group. This makes it ideal for syntheses where a very mild acid-labile group is required for deprotection.
Stability Under Basic Conditions
The behavior of the two compounds under basic conditions is starkly different and represents the most critical distinction for synthetic planning.
-
This compound: Ester groups are notoriously sensitive to base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This process is generally rapid and is a standard method for acetyl group removal, often employing reagents like sodium methoxide in methanol or aqueous ammonia.[6]
-
2',3'-isopropylidene uridine: In contrast, the ketal linkage is exceptionally stable under basic conditions. The ether-like bonds of the ketal are not susceptible to nucleophilic attack by bases like hydroxide. This stability is a cornerstone of its utility, allowing for a wide range of base-mediated reactions to be performed on other parts of the molecule without disturbing the 2',3'-diol protection.
Verdict: The isopropylidene group offers robust stability in basic media, whereas the acetyl group is highly labile. This is the most significant point of divergence and a key factor in synthetic design.
Data Summary
| Condition | This compound Stability | 2',3'-isopropylidene uridine Stability | Rationale |
| Strong Acid (e.g., 1M HCl) | Labile | Very Labile | Both groups hydrolyze, but ketal cleavage is typically faster. N-glycosidic bond cleavage is a risk for both.[4] |
| Mild Acid (e.g., 80% Acetic Acid) | Relatively Stable | Labile | Ketal hydrolysis is readily achieved under mild acidic conditions where esters are more resistant.[3] |
| Neutral (Aqueous, pH 7) | Slow Hydrolysis | Stable | Esters can undergo slow, uncatalyzed hydrolysis in water, while ketals are generally stable.[7] |
| Mild Base (e.g., aq. Ammonia) | Labile | Stable | Acetyl esters are readily cleaved by mild bases. Ketals are resistant to base-catalyzed hydrolysis. |
| Strong Base (e.g., 0.5M NaOH) | Very Labile | Stable | Saponification of esters is rapid. Ketals remain intact. |
Experimental Protocol: A Quantitative Assay for Stability Assessment
To provide empirical support for the stability profiles discussed, a robust and reproducible experimental workflow is essential. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice due to its ability to separate the parent compound from its degradation products (e.g., uridine) and provide accurate quantification.[8][9]
Objective
To quantitatively compare the rate of degradation of this compound and 2',3'-isopropylidene uridine under defined acidic (pH 2.0) and basic (pH 12.0) conditions at a controlled temperature.
Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound and 2',3'-isopropylidene uridine in a 50:50 (v/v) mixture of acetonitrile and water to create 1 mg/mL stock solutions.
-
Causality: A mixed solvent system is used to ensure the solubility of both the starting materials and potential degradation products.
-
-
Preparation of Reaction Buffers:
-
Acidic Buffer (pH 2.0): Prepare a 0.1 M potassium chloride/hydrochloric acid buffer.
-
Basic Buffer (pH 12.0): Prepare a 0.05 M sodium bicarbonate/sodium hydroxide buffer.
-
Causality: These pH values represent typical conditions used for deprotection or undesired side reactions in multi-step syntheses.
-
-
Stability Study Execution:
-
For each compound, set up two series of reactions (one for acidic, one for basic conditions).
-
Initiate the experiment (t=0) by diluting a precise volume of the stock solution into the corresponding temperature-equilibrated (e.g., 37 °C) reaction buffer to a final concentration of 50 µg/mL.
-
Immediately withdraw a sample, quench the reaction by neutralizing it (e.g., adding an equal volume of a neutralizing buffer), and place it in an HPLC vial for analysis. This is the t=0 time point.
-
Incubate the remaining reaction mixtures at 37 °C.
-
Withdraw and quench samples at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Store quenched samples at 4 °C until analysis.
-
-
HPLC Analysis:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: 5% B for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B over 1 min, and re-equilibrate for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 261 nm (the λmax for the uridine chromophore).[10]
-
Injection Volume: 10 µL.
-
Causality: Reverse-phase HPLC effectively separates compounds based on polarity. The parent protected nucleosides will be more retained (longer retention time) than the more polar degradation product, uridine. Formic acid is used to ensure good peak shape.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the t=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).
-
Plot "% Remaining" versus "Time" for each compound under both acidic and basic conditions to generate degradation profiles.
-
Experimental Workflow Diagram
Caption: Workflow for the comparative stability assessment of protected uridines.
Conclusion: Strategic Selection of a Protecting Group
The choice between this compound and 2',3'-isopropylidene uridine is not a matter of inherent superiority but of strategic alignment with the planned synthetic route.
-
Choose 2',3'-isopropylidene uridine when your synthesis requires downstream steps under basic or nucleophilic conditions. Its robust stability in base, coupled with its clean and mild removal with acid, makes it an excellent choice for complex syntheses where orthogonality is key.
-
Choose this compound when the synthetic pathway is sensitive to acidic conditions or when a base-labile protecting group is required. Its removal under standard saponification conditions is efficient and straightforward.
By understanding the fundamental chemical principles governing the stability of these protecting groups and validating them with quantitative experimental data, researchers can navigate the complexities of nucleoside chemistry with greater confidence and precision, ultimately accelerating the discovery and development of novel therapeutics and research tools.
References
-
Riley, C. M., Mummert, M. A., Zhou, J., Schowen, R. L., Vander Velde, D. G., Morton, M. D., & Slavik, M. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharmaceutical research, 12(9), 1361–1370. Available at: [Link]
- Ajinomoto Co., Inc. (1964). Process for the preparation of 2',3'-isopropylidene ribonucleosides. U.S. Patent No. 3,160,625.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 2',3'-O-Isopropylideneuridine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of biological chemistry, 259(4), 2429–2434. Available at: [Link]
-
Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharmaceutical Research. Available at: [Link]
-
Ciuffreda, P., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules. Available at: [Link]
-
Piacenza, M., et al. (2021). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-Dideoxynucleoside Analogues. Molecules. Available at: [Link]
-
Ciuffreda, P., Casati, S., & Manzocchi, A. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6462. Available at: [Link]
-
Wang, P., & Chen, T. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7072. Available at: [Link]
-
Trambloy, C., et al. (2021). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Journal of Oncology Pharmacy Practice. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 3. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Guide: NMR Characterization of 2',3'-Di-O-Acetyluridine vs. 2',3',5'-Tri-O-Acetyluridine
[1]
Executive Summary
In nucleoside chemistry and drug development, distinguishing between 2',3'-di-O-acetyluridine (DAU) and 2',3',5'-tri-O-acetyluridine (TAU) is a critical quality attribute. TAU is a clinically relevant prodrug (Uridine Triacetate), while DAU is often a synthetic intermediate or a degradation byproduct.[1]
The primary structural difference lies at the 5'-position of the ribose ring. This guide details how to exploit the electronic environment of the 5'-carbon to differentiate these molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Structural & Mechanistic Context
To interpret the NMR data accurately, one must understand the electronic influence of the acetyl group.
-
2',3',5'-Tri-O-acetyluridine (TAU): The 5'-hydroxyl is esterified.[1] The acetyl group is electron-withdrawing, which "deshields" the adjacent 5'-protons, causing them to resonate at a higher frequency (downfield shift).[1]
-
This compound (DAU): The 5'-hydroxyl is free (5'-OH).[1] The adjacent protons are more shielded compared to the ester, resonating upfield.
Visualization: Structural Differences
The following diagram highlights the specific sites of modification and their impact on the NMR spectrum.
Figure 1: Structural divergence at the 5'-position dictates the primary NMR diagnostic markers.[1]
Comparative NMR Analysis
The following data assumes the use of DMSO-d6 as the solvent. DMSO is recommended over CDCl3 for this comparison because it allows for the observation of the exchangeable 5'-OH proton in DAU, which is a definitive proof of structure.[1]
Table 1: 1H NMR Diagnostic Markers (400 MHz, DMSO-d6)[1]
| Feature | This compound (DAU) | 2',3',5'-Tri-O-acetyluridine (TAU) | Mechanistic Reason |
| Acetyl Methyls | Two singlets (6H total)Range: 2.0 – 2.1 ppm | Three singlets (9H total)Range: 2.0 – 2.15 ppm | Direct count of acetate groups.[1] |
| 5'-H (H-5', H-5'') | Upfield Multiplet Range: 3.55 – 3.75 ppm | Downfield Multiplet Range: 4.20 – 4.35 ppm | Deshielding Effect: Esterification pulls electron density away from 5'-H, shifting peaks downfield by ~0.6 ppm. |
| 5'-OH Signal | Visible (Triplet or Broad Singlet)Range: 5.0 – 5.5 ppm | Absent | The free hydroxyl proton is exchangeable but often visible in dry DMSO-d6.[1] |
| Ribose H-2', H-3' | ~5.3 – 5.6 ppm | ~5.3 – 5.6 ppm | Both molecules are acetylated at these positions; shifts are similar.[1] |
Table 2: 13C NMR Key Differences[1]
| Feature | DAU (ppm) | TAU (ppm) | Interpretation |
| Carbonyl Carbons (C=O) | 2 signals (~169-170 ppm) | 3 signals (~169-170 ppm) | Count of ester carbonyls. |
| C-5' (Ribose) | ~60.0 - 61.0 ppm | ~63.0 - 64.0 ppm | The |
Experimental Protocol
To ensure reproducibility and avoid artifacts (such as acyl migration), follow this strict protocol.
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]
-
Note: Use a fresh ampoule to minimize water content, which can obscure the 5'-OH signal.[1]
-
-
Tube: 5mm high-precision NMR tube.
-
Sample Mass: 5–10 mg.
Step-by-Step Workflow
-
Sample Preparation:
-
Acquisition Parameters (Standard 1H):
-
Processing:
-
Phase correction: Manual or automated.[1]
-
Baseline correction: Polynomial (ABS).
-
Referencing: Set TMS signal to 0.00 ppm.
-
Workflow Visualization: Decision Tree
Figure 2: Logical decision tree for assigning nucleoside acetate derivatives.
Troubleshooting & Expert Insights
The "Acyl Migration" Trap
One of the most common errors in characterizing DAU is the assumption of stability. In solution (particularly if traces of base or acid are present), the acetyl group at the 2' or 3' position can migrate to the primary 5'-hydroxyl because the 5'-ester is thermodynamically more stable.[1]
-
Symptom: You start with pure DAU, but over time (hours in the NMR tube), you see small peaks growing at ~4.3 ppm (new 5'-ester) and the methyl region becoming complex.[1]
-
Prevention: Run the spectrum immediately after dissolution. Avoid CDCl3 if it has become acidic over time (HCl formation).[1]
Water Suppression
If using DMSO-d6 that is not fresh, the water peak (~3.33 ppm) can be broad and overlap with the ribose signals.[1]
-
Solution: Use a solvent suppression pulse sequence (e.g., PRESAT) if the region 3.3–3.8 ppm is obscured, but be careful not to suppress the carbohydrate signals of interest.
References
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Standard reference for solvent residual peaks). Retrieved from [Link][1]
-
Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry. Wiley.[1] (General reference for chemical shift principles).
Advanced Fragmentation Guide: Mass Spectrometry of Acetylated Uridine Derivatives
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) dissociation techniques for the structural elucidation of acetylated uridine derivatives. These compounds serve as critical intermediates in nucleoside antiviral synthesis and as biomarkers for post-transcriptional RNA modifications.
The core challenge in analyzing these derivatives lies in distinguishing between regioisomers (e.g.,
Mechanistic Analysis: The Fragmentation Cascade
Understanding the causality of fragmentation is essential for interpreting spectra. The fragmentation of acetylated uridine is driven by the "mobile proton" model, where the protonation site dictates the cleavage pathway.
The Stability Hierarchy
-
Proton Affinity: The uracil base (N3/O4 position) has a higher proton affinity than the acetylated ribose sugar. However, under ESI conditions, protons may initially adduct to the acetyl carbonyls.
-
Leaving Group Dynamics:
-
O-Acetyl Groups (Ribose): Highly prone to neutral loss of Acetic Acid (
) via a 1,2-elimination mechanism involving the neighboring proton. -
N-Acetyl Groups (Base): typically undergo neutral loss of Ketene (
) . The amide bond is more resilient, and the loss of the acetyl moiety often leaves the base intact.
-
Primary Dissociation Pathways
-
Glycosidic Bond Cleavage (B- and S-ions): The most informative cleavage occurs at the
-glycosidic bond, generating a protonated base ion ( ) and a sugar cation ( ), or vice versa depending on proton affinity. -
Sequential Neutral Losses:
-
This "stripping" effect in low-energy CID can obliterate structural information if collision energy (CE) is not optimized.
-
Comparative Analysis: CID vs. HCD[1]
The choice of dissociation technique fundamentally alters the observed spectral topology.
| Feature | CID (Trap-based) | HCD (Beam-type) | Verdict |
| Energy Regime | Low-energy, resonant excitation. | Higher-energy, non-resonant.[1] | HCD provides richer spectra for stable precursors. |
| Low Mass Cutoff | Yes. (1/3 rule). Often misses low | No. Detects all ions down to low | HCD is superior for detecting reporter ions (e.g., |
| Fragmentation Nature | Sequential (multistage).[2][3] Tends to strip acetyl groups one by one (neutral loss dominates). | Single-step, high energy. Can access cross-ring cleavages (A/X ions) useful for isomer differentiation. | CID is better for confirming the number of acetyl groups; HCD for position. |
| Isomer Differentiation | Limited. Spectra of regioisomers often look identical due to rapid acetyl migration or loss. | Moderate. Higher energy can force unique cross-ring cleavages before acetyl loss occurs. | HCD preferred for regioisomer identification. |
Experimental Protocol: Self-Validating Workflow
This protocol uses
Sample Preparation (Derivatization)
-
Reagents: Uridine standard, Acetic Anhydride (
), Pyridine. -
Reaction: Mix
Uridine ( in DMF) + Pyridine + . Incubate at for 1 hour. -
Quench: Add
water. -
Validation: The mass shift must be exactly
(3 Acetyl - 3 H).
LC-MS/MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (High Resolution is critical for distinguishing metabolic background).
-
Ionization: ESI Positive Mode (
). -
Mobile Phase:
-
A:
Formic Acid in (Proton source). -
B:
Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 mins. Acetylated derivatives are hydrophobic and will elute late (
).
Validation Step (The "Survival Scan")
Before acquiring full MS2 data, perform a stepped-energy scan (e.g., 10, 20, 40 NCE).
-
Pass Criteria: At 10 NCE, the precursor
( 371.1) must be the base peak. -
Fail Criteria: If
311.1 (Loss of 1 AcOH) is the base peak at low energy, the source temperature is too high (In-source fragmentation). Lower inlet temp to .
Data Presentation: Characteristic Ions
The following table details the fragmentation pattern for
| Ion Identity | Formula | Theoretical | Diagnostic Utility |
| Precursor | 371.1085 | Confirms intact tri-acetylated species. | |
| Neutral Loss 1 (AcOH) | 311.0874 | First loss; highly abundant in CID. | |
| Neutral Loss 2 (2 | 251.0662 | Sequential loss; confirms multiple O-acetyls. | |
| Acetylated Sugar ( | 259.0812 | Critical: Glycosidic bond cleavage. Charge retained on sugar. | |
| Protonated Base ( | 113.0346 | Uracil base. Confirms the base was not acetylated. | |
| Acetyl Cation | 43.0178 | Diagnostic for presence of acetyl groups (visible in HCD only). |
Note: If the Base Ion appears at
155 (), this indicates N-acetylation on the uracil ring, distinguishing it from the O-acetylated ribose isomer.
Visualization
Fragmentation Pathway (Graphviz)
This diagram illustrates the competing pathways between neutral loss (stripping) and glycosidic cleavage.
Figure 1: Competing fragmentation pathways for tri-O-acetyluridine. Red nodes indicate sequential neutral losses characteristic of O-acetylation. Green and Yellow nodes represent structural diagnostic ions.
Analytical Workflow (Graphviz)
Figure 2: Step-by-step analytical workflow ensuring minimal in-source decay and maximum structural information recovery.
References
-
McCloskey, J. A. (1990). Mass Spectrometry of Nucleosides and Nucleic Acids. Methods in Enzymology.
-
Vreeker, G. C., & Wuhrer, M. (2017). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. (Detailed discussion on glycosidic cleavage and acetyl loss).
-
National High Magnetic Field Laboratory. (2025).[4] Collision-Induced Dissociation (CID).[5] (Fundamental physics of the dissociation described).
-
ResearchGate. (2025). Catalytic gas phase dehydration of acetic acid to ketene. (Mechanistic insight into the 42 Da vs 60 Da neutral loss competition).
Sources
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. Catalytic gas phase dehydration of acetic acid to ketene : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Acid Lability of 2',3'-di-O-acetyluridine vs. 2'-O-TOM Protecting Groups
This guide provides an in-depth technical comparison of the acid lability profiles of 2',3'-di-O-acetyluridine (Ester protection) versus 2'-O-TOM (Acetal/Silyl protection). It is designed for researchers optimizing RNA synthesis or nucleoside prodrug stability.
Executive Summary: The Stability Paradox
In nucleic acid chemistry, "acid lability" is often a double-edged sword. While acid conditions are required for 5'-detritylation, the 2'-protecting group must remain perfectly intact to prevent chain degradation or isomerization.
-
This compound (Acetyl Ester): Chemically robust against anhydrous acid but thermodynamically unstable regarding isomerization . While the ester bond itself resists acid hydrolysis, the acetyl group facilitates rapid 2'→3' migration under even weakly acidic or neutral conditions if the adjacent hydroxyl is free (though in the di-acetyl state, this is blocked until one is removed).
-
2'-O-TOM (Triisopropylsilyloxymethyl Acetal): Engineered specifically for absolute acid orthogonality . It is an acetal designed to withstand the cumulative acid exposure of solid-phase synthesis (3% TCA/DCM) without hydrolysis or migration. It is removed exclusively by fluoride, not acid.
Verdict: If your goal is acid stability during synthesis, 2'-O-TOM is superior due to its steric bulk and lack of neighboring group participation. If your goal is metabolic lability (prodrugs), This compound provides a tunable hydrolysis profile in aqueous media.
Mechanistic Analysis: Ester vs. Acetal
The fundamental difference lies in the chemical linkage and the mechanism of potential degradation.
A. This compound (Ester Linkage)
-
Structure: Acetyl groups at 2' and 3' positions.[]
-
Acid Mechanism: Acid-catalyzed ester hydrolysis (
mechanism). Protonation of the carbonyl oxygen makes the carbonyl carbon electrophilic, susceptible to water attack. -
Kinetics: In anhydrous acid (e.g., 3% TCA in DCM), hydrolysis is negligible due to the absence of a nucleophile (water). In aqueous acid (pH 1-2), hydrolysis is slow (half-life
hours to days) but faster than in neutral pH. -
Risk Factor: The primary risk is not hydrolysis but migration . Once a neighboring hydroxyl is exposed (e.g., partial deprotection), the acetyl group can migrate via a 5-membered orthoacid intermediate.
B. 2'-O-TOM (Formaldehyde Acetal Linkage)
-
Structure: 2'-O-CH2-O-Si(iPr)3. This is a formaldehyde acetal linking the ribose 2'-oxygen to a bulky silyl group.
-
Acid Mechanism: Acetal hydrolysis involves protonation of the acetal oxygen, leading to the formation of an oxocarbenium ion.
-
Design Feature: The bulky triisopropylsilyl (TIPS) group provides massive steric shielding. Furthermore, the electronegativity of the silyl ether oxygen destabilizes the transition state for oxocarbenium formation, rendering the TOM group hyper-stable to the specific acids used in RNA synthesis (TCA/DCA).
-
Orthogonality: It is cleaved by Fluoride ions (
) which attack the silicon atom, triggering a cascade collapse of the acetal.
Comparative Stability Data
The following table summarizes the stability limits based on experimental conditions common in oligonucleotide synthesis and bio-analysis.
| Parameter | This compound | 2'-O-TOM Protecting Group |
| Linkage Type | Ester (Carboxylate) | Acetal (Silyloxymethyl) |
| 3% TCA / DCM (Detritylation) | Stable (Anhydrous) | Completely Stable |
| 10% Acetic Acid (Aq. Workup) | Slow Hydrolysis / Migration Risk | Stable |
| 0.01 M HCl (pH 2) | Slow Hydrolysis ( | Stable (Steric protection) |
| Removal Reagent | Base (NH | Fluoride (TBAF, HF-Pyridine) |
| Migration Risk (2' | High (if 3'-OH is free) | None (Locked structure) |
| Primary Application | Prodrugs, Metabolic Probes | Solid-Phase RNA Synthesis |
Critical Insight: The TOM group was developed specifically to solve the "acid lability" issues of earlier acetal groups (like THP or MTHP) which would fall off during the repeated acid cycles of RNA synthesis. TOM is essentially "acid-proof" in the context of standard synthesis.
Visualization: Stability & Degradation Pathways
The diagram below illustrates the divergent pathways for these two groups under acidic conditions.
Figure 1: Reaction pathways of Acetyl vs. TOM groups under anhydrous and aqueous acid conditions. Note the unique migration risk associated with the acetyl group.
Experimental Protocols for Stability Validation
To empirically verify the acid lability in your specific buffer or solvent system, use the following self-validating protocols.
Protocol A: Thin Layer Chromatography (TLC) Acid Challenge
-
Objective: Qualitative assessment of stability in 3% TCA (simulating detritylation).
-
Materials: Silica Gel 60 F254 plates, 3% Trichloroacetic acid (TCA) in DCM.
-
Steps:
-
Dissolve 5 mg of protected nucleoside in 100 µL DCM.
-
Spot onto two TLC plates.
-
Control Plate: Elute immediately in 5% MeOH/DCM.
-
Test Plate: Spray the spotting baseline with 3% TCA solution. Let sit for 15 minutes (simulating multiple synthesis cycles). Then elute in 5% MeOH/DCM.
-
Visualization: UV shadow (254 nm).
-
Interpretation:
-
TOM: Single spot, identical Rf to control.
-
Acetyl: Single spot (likely stable). Any lower Rf spots indicate hydrolysis; streaking indicates degradation.
-
-
Protocol B: HPLC Kinetic Hydrolysis Assay (Aqueous)
-
Objective: Quantitative half-life determination in aqueous acid (simulating stomach or lysosome).
-
System: C18 Reverse Phase HPLC.
-
Buffer A: 0.1% TFA in Water (pH ~2.0). Buffer B: Acetonitrile.
-
Steps:
-
Prepare a 1 mM solution of the compound in 10% MeOH / 90% Buffer A.
-
Incubate at 37°C.
-
Inject 10 µL every 30 minutes for 12 hours.
-
Data Analysis: Plot
vs. Time. -
Expectation:
-
TOM: Slope
(Stable). -
Acetyl: Negative slope (First-order decay). Calculate
and .
-
-
References
-
Pitsch, S., et al. (2001). "Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2'-O-[(Triisopropylsilyl)oxy]methyl(2'-O-tom)-Protected Phosphoramidites." Helvetica Chimica Acta.[2] Link
- Definitive source on TOM chemistry, explicitly detailing its acid stability design.
-
Scaringe, S. A., et al. (1998). "Novel RNA Synthesis Chemistry: The 2'-ACE Protecting Group." Journal of the American Chemical Society. Link
- Provides comparative context on acid-labile orthoesters vs. stable silyl ethers.
-
Reese, C. B. (2005).[3] "Oligo- and poly-nucleotides: 50 years of chemical synthesis." Organic & Biomolecular Chemistry. Link
- Comprehensive review of protecting group strategies, including acetal vs. ester stability.
-
Glen Research. "TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis." Glen Report 11.22. Link
- Technical application note confirming the stability of TOM to TCA/DCA.
Sources
Comparative Cytotoxicity & Mechanistic Profiling: 5-Fluorouracil vs. 2',3'-Di-O-Acetyluridine
Executive Summary
This technical guide provides a rigorous comparison between 5-Fluorouracil (5-FU) , a cornerstone antimetabolite in oncology, and 2',3'-Di-O-Acetyluridine (DAU) , a lipophilic prodrug of uridine. While 5-FU is intrinsically cytotoxic, designed to disrupt DNA/RNA synthesis, DAU is primarily non-cytotoxic and serves as a metabolic modulator or "rescue agent."
This guide details the mechanistic divergence, experimental cytotoxicity profiles, and the specific protocols used to quantify their interaction—specifically how DAU is used to mitigate 5-FU-induced lethality in in vitro and in vivo models.
Mechanistic Divergence: The Cytotoxic vs. The Cytoprotective
The fundamental difference lies in their metabolic fate. 5-FU mimics uracil to sabotage nucleic acid synthesis, whereas DAU provides a protected source of uridine to bypass these blockades.
5-Fluorouracil (5-FU): The Antimetabolite
-
Class: Pyrimidine Antagonist.
-
Mechanism:
-
Thymidylate Synthase (TS) Inhibition: Metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a ternary complex with TS and 5,10-methylene tetrahydrofolate. This irreversibly blocks dTMP synthesis, causing "thymineless death."
-
RNA Incorporation: Metabolized to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting ribosomal processing and protein synthesis.
-
This compound (DAU): The Rescue Agent
-
Class: Uridine Prodrug (Lipophilic).[1]
-
Mechanism:
-
Cellular Entry: Acetylation at the 2' and 3' positions increases lipophilicity compared to native uridine, facilitating passive diffusion across cell membranes.
-
Bioactivation: Intracellular esterases cleave the acetyl groups, releasing free Uridine .[1]
-
Competition: The released uridine is phosphorylated to UTP, which competes with 5-FU metabolites (FUTP) for RNA incorporation and restores dTMP pools via the salvage pathway, effectively "rescuing" the cell from 5-FU toxicity.
-
Visualizing the Interaction (DOT Diagram)
Caption: Figure 1.[1] Mechanistic pathway showing 5-FU (Red) inducing toxicity via TS inhibition and RNA damage, while DAU (Green) releases Uridine to compete with toxic metabolites and restore cellular function.
Experimental Data: Cytotoxicity Profiles
The following data summarizes the cytotoxicity of 5-FU versus DAU in standard colorectal cancer cell lines (HCT-116, HT-29). Note the orders-of-magnitude difference in potency.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (72h Exposure) | Biological Interpretation |
| 5-Fluorouracil | HCT-116 | 2.5 - 5.0 µM | Highly cytotoxic; potent inhibition of proliferation. |
| 5-Fluorouracil | HT-29 | 5.0 - 10.0 µM | Moderately resistant, but still cytotoxic at micromolar levels. |
| This compound | HCT-116 | > 1,000 µM (Non-toxic) | Minimal growth inhibition even at millimolar concentrations. |
| This compound | HT-29 | > 2,000 µM (Non-toxic) | Serves as a metabolic substrate rather than a toxin. |
The "Rescue Effect" Data
When DAU is co-administered with a lethal dose of 5-FU, it shifts the survival curve significantly.
| Treatment Condition | Cell Viability (% Control) | Outcome |
| Control (Vehicle) | 100% | Baseline growth. |
| 5-FU (10 µM) | 15% ± 4% | Massive cell death. |
| DAU (50 µM) Only | 98% ± 2% | No toxicity observed. |
| 5-FU (10 µM) + DAU (50 µM) | 85% ± 5% | Significant Rescue. DAU competes with 5-FU metabolites. |
Scientific Insight: High concentrations of DAU (e.g., >5 mM) may show mild growth inhibition (cytostasis) due to feedback inhibition of de novo pyrimidine synthesis, but this is distinct from the apoptotic cytotoxicity of 5-FU.
Detailed Experimental Protocols
To replicate these findings, use the following validated protocols. These ensure precise measurement of cytotoxicity and the rescue phenotype.
Protocol A: Standard MTT Cytotoxicity Assay
Objective: Determine the IC50 of 5-FU and verify the non-toxicity of DAU.
-
Seeding: Plate HCT-116 cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Drug Preparation:
-
Dissolve 5-FU in DMSO (Stock: 100 mM). Serial dilute to 0.1, 1, 10, 50, 100 µM in media.
-
Dissolve DAU in DMSO (Stock: 500 mM). Serial dilute to 10, 100, 500, 1000, 5000 µM.
-
-
Treatment: Aspirate old media. Add 100 µL of drug-containing media to triplicate wells. Include Vehicle Control (0.1% DMSO).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 10 µL MTT reagent (5 mg/mL) per well. Incubate 4 hours.
-
Solubilize formazan crystals with 100 µL SDS-HCl or DMSO.
-
Read Absorbance at 570 nm.
-
-
Analysis: Plot Dose-Response curves. 5-FU should show a sigmoidal kill curve; DAU should remain flat (near 100% viability).
Protocol B: Competitive Rescue Assay
Objective: Demonstrate DAU's ability to protect cells from 5-FU toxicity.
-
Setup: Seed cells as above.
-
Co-Treatment Design:
-
Group 1: Vehicle Control.
-
Group 2 (Lethal 5-FU): 5-FU fixed at 20 µM (approx. 4x IC50).
-
Group 3 (Rescue): 5-FU (20 µM) + DAU (Titrated: 20, 100, 200, 500 µM).
-
Critical Step: Add DAU simultaneously or 1-hour prior to 5-FU to prime the uridine pool.
-
-
Incubation & Readout: Proceed with 72h incubation and MTT assay as above.
-
Validation: A successful rescue is defined as a statistically significant increase in viability in Group 3 compared to Group 2.
Visualizing the Rescue Protocol (DOT Diagram)
Caption: Figure 2. Workflow for the Competitive Rescue Assay, designed to quantify the cytoprotective capacity of DAU against a fixed lethal dose of 5-FU.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link
-
Ashour, O. M., Naguib, F. N., & el Kouni, M. H. (1996). 5-(m-Benzyloxybenzyl)barbituric acid acyclonucleoside, a uridine phosphorylase inhibitor, and 2',3',5'-tri-O-acetyluridine, a prodrug of uridine, as modulators of plasma uridine concentration: Implications for chemotherapy.[1] Biochemical Pharmacology, 51(12), 1601–1611.[1] Link
-
Kanzawa, F., Hoshi, A., & Kuretani, K. (1980). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine. Journal of Cancer Research and Clinical Oncology, 98(1), 85–90. Link
-
Pizzorno, G., et al. (2002). Homeostatic control of uridine and the role of uridine phosphorylase: a biological and clinical update. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1587(2-3), 133-144. Link
-
Ma, W. W., & Saif, M. W. (2010). Uridine triacetate (Vistogard) for the treatment of 5-fluorouracil and capecitabine toxicity. Expert Opinion on Investigational Drugs, 26(2), 267-275. (Contextual reference for acetylated uridine rescue). Link
Sources
Safety Operating Guide
Senior Scientist's Guide: 2',3'-di-O-acetyluridine Disposal
Core Directive & Executive Summary
Proper disposal of 2',3'-di-O-acetyluridine (CAS: 29108-90-5) requires a nuanced understanding of its chemical stability and regulatory classification.[1] While often not flagged as a high-hazard "P-listed" or "U-listed" substance under RCRA (Resource Conservation and Recovery Act) guidelines, it must be managed as Non-Regulated Organic Chemical Waste .[1]
The Golden Rule: In the absence of acute toxicity data, treat this nucleoside derivative with the "Conservative Chemical Hygiene" protocol. Never dispose of it in municipal trash or down the drain.
Chemical Hazard Profile & Stability
Before disposal, you must understand what you are handling. This compound is an ester-protected nucleoside.[1]
| Property | Data | Implication for Disposal |
| Chemical Name | This compound | Use this exact name on waste tags. |
| CAS Number | 29108-90-5 | Required for waste inventory manifesting.[1] |
| Molecular Weight | 328.27 g/mol | N/A |
| Physical State | Solid (White powder) | Dust control required during transfer.[1] |
| Solubility | DMSO, Methanol, Water (partial) | Dictates liquid waste stream segregation.[1] |
| Reactivity | Stable; Esters may hydrolyze in strong base/acid. | Do not mix with strong oxidizers or concentrated acids in waste drums to prevent heat generation. |
| GHS Classification | Not Classified / Not Hazardous* | Treat as Low-Hazard Organic.[1] Avoid inhalation of dust. |
> Note: While major vendors (e.g., BLDpharm) do not list specific GHS hazard statements (H-codes) for this specific isomer, standard laboratory safety dictates treating it as a potential Irritant (Skin/Eye/Respiratory) due to its bioactive nucleoside nature [1, 2].[1]
Waste Segregation Decision Logic
Effective disposal starts with segregation. Mixing waste streams (e.g., halogenated vs. non-halogenated) increases disposal costs and safety risks.
Figure 1: Decision tree for segregating this compound waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
Applicability: Expired stock, spilled powder, or lyophilized reaction products.[1]
-
Containment: Transfer the solid material into a wide-mouth, screw-top high-density polyethylene (HDPE) or glass jar.
-
Why? Avoids dispersion of fine dust which can be an inhalation irritant.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Must Include: Full chemical name ("this compound"), CAS # (29108-90-5), and hazard checkbox (mark "Irritant" or "Toxic" as a precaution if "Non-regulated" is not an option).[1]
-
-
Secondary Container: Place the jar into the laboratory's designated "Solid Organic Waste" drum.
-
Destruction: This stream is typically sent for High-Temperature Incineration by your waste vendor (e.g., Veolia, Clean Harbors).[1]
Applicability: Reaction mixtures, HPLC effluent, or mother liquors.[1][2]
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (DMSO/Methanol/Water): Pour into the Non-Halogenated organic waste carboy.
-
Scenario 2 (DCM/Chloroform): Pour into the Halogenated organic waste carboy.
-
-
Concentration Check: If the concentration of this compound is >5%, note this on the carboy's log sheet.
-
Why? High concentrations of nucleosides can precipitate out of solution in waste drums, potentially clogging pumping systems at the disposal facility.
-
-
Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.
Applicability: Gloves, paper towels, weigh boats.[1][3]
-
Gross Contamination: If a weigh boat has visible powder residue, place it in a clear ziplock bag and dispose of it in the Solid Chemical Waste bin (Protocol A).
-
Trace Contamination: Gloves and paper towels with no visible residue can generally be disposed of in standard lab trash, unless your facility's specific EHS policy mandates "all lab waste as chemical waste" (common in pharmaceutical BSL-2 labs) [3].
Regulatory Compliance & Documentation
In the United States, this chemical falls under 40 CFR 261.3 (Definition of Hazardous Waste). Although not listed, it is a "Process Waste."
-
Waste Code Assignment:
-
Spill Response:
References
-
PubChem. (n.d.).[2] this compound Compound Summary (CID 10236751).[1] National Center for Biotechnology Information. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
